molecular formula C15H17NO3S B567894 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide CAS No. 1365271-94-8

2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B567894
CAS No.: 1365271-94-8
M. Wt: 291.365
InChI Key: IPYAFOBGBXTMHQ-UHFFFAOYSA-N
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Description

Sulfonamide-based compounds represent a cornerstone in medicinal chemistry and chemical biology research. As part of this important class, 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide is a chemical entity of significant interest for probing diverse biological pathways. Researchers value sulfonamides for their well-documented role as key pharmacophores in molecules exhibiting a broad spectrum of biological activities. These activities include, but are not limited to, antibacterial , antifungal , and anti-inflammatory effects . Furthermore, this scaffold is extensively investigated in advanced research areas such as the development of antitumor agents , anticancer therapies , and antitubercular medications . The structural features of this compound—specifically the substituted benzene rings and the dimethylsulfonamide group—make it a versatile intermediate or target molecule in organic synthesis and drug discovery efforts. It serves as a critical tool for researchers aiming to understand structure-activity relationships (SAR) and to develop new therapeutic candidates. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-16(2)20(17,18)15-7-5-4-6-14(15)12-8-10-13(19-3)11-9-12/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYAFOBGBXTMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742866
Record name 4'-Methoxy-N,N-dimethyl[1,1'-biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-94-8
Record name 4'-Methoxy-N,N-dimethyl[1,1'-biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Targeting: The Methoxyphenyl Sulfonamide Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Triad

In the landscape of medicinal chemistry, the methoxyphenyl sulfonamide moiety represents a "privileged structure"—a molecular scaffold capable of binding to multiple, distinct biological targets with high affinity. This guide deconstructs the pharmacophore into its functional triad, explaining why this specific combination of a zinc-binding group (sulfonamide) and a lipophilic, electron-donating tail (methoxyphenyl) yields such potent therapeutic effects.

For researchers in oncology and inflammation, this scaffold offers a dual-action mechanism:

  • The "Warhead" (Sulfonamide): Acts as a primary anchor, typically coordinating with metal ions (Zn²⁺) in metalloenzymes or forming critical hydrogen bond networks in protein active sites.

  • The "Selectivity Filter" (Methoxyphenyl): The methoxy group (

    
    ) functions as a specific hydrophobic probe. It mimics natural substrates (e.g., the trimethoxyphenyl ring of colchicine) and exploits subtle variations in the hydrophobic pockets of target proteins to confer isoform selectivity.
    

Primary Therapeutic Targets

Target A: Microtubule Destabilization (The Colchicine Site)

Mechanism: Inhibition of Tubulin Polymerization Key Compound Reference: ABT-751 (E7010)[1]

The most validated target for methoxyphenyl sulfonamides is the colchicine-binding site on


-tubulin. Unlike taxanes which stabilize microtubules, these agents act as destabilizers, preventing the polymerization of tubulin dimers into microtubules.
  • Causality: The 4-methoxyphenyl group structurally mimics the A-ring (trimethoxyphenyl) of colchicine. It lodges into the hydrophobic pocket at the interface of

    
    - and 
    
    
    
    -tubulin. The sulfonamide moiety forms hydrogen bonds with residues such as Val181 and Asn258 , locking the protein in a conformation that prevents straight protofilament formation.
  • Therapeutic Outcome: Cell cycle arrest at the G2/M phase, leading to apoptosis.[2] This is particularly effective in multi-drug resistant (MDR) tumor lines because these small molecules are often poor substrates for P-glycoprotein efflux pumps.

Target B: Tumor-Associated Carbonic Anhydrases (CA IX & XII)

Mechanism: Zinc Coordination and pH Disruption Key Concept: The "Tail Approach"

Human Carbonic Anhydrases (hCAs) are zinc metalloenzymes. While ubiquitous isoforms (CA I, II) regulate physiological pH, isoforms CA IX and CA XII are overexpressed in hypoxic tumors (HIF-1


 driven) to acidify the extracellular microenvironment, promoting metastasis.
  • The "Tail" Strategy: The sulfonamide anion (

    
    ) binds the catalytic Zn²⁺ ion. However, selectivity is achieved via the "tail"—the organic scaffold attached to the sulfonamide.[3][4]
    
  • Methoxyphenyl Role: The methoxyphenyl group extends towards the hydrophobic half of the enzyme's active site (outer rim). In CA IX, specific residues (e.g., Leu198, Val131) create a pocket that perfectly accommodates the methoxyphenyl moiety, a feature absent in the cytosolic CA I/II isoforms. This steric complementarity reduces off-target side effects.

Target C: Cyclooxygenase-2 (COX-2)

Mechanism: Anti-inflammatory and Anti-angiogenic Key Compound Reference: Cimicoxib / Celecoxib Analogues

COX-2 contains a side pocket that is accessible only to specific inhibitors, distinguishing it from the housekeeping COX-1 enzyme.[5]

  • SAR Insight: Sulfonamide-substituted aryl rings utilize the methoxy group to fill the apex of the COX-2 secondary pocket. The electron-donating nature of the methoxy group also modulates the pKa of the sulfonamide, optimizing its interaction with Arg513 and His90 .

Visualization: Mechanisms & Pathways[6]

Diagram 1: The Methoxyphenyl Sulfonamide Mechanism of Action

This diagram illustrates the bifurcation of the pharmacophore's activity between the nucleus (tubulin) and the cell membrane (CA IX/XII).

MOA_Pathways cluster_Tubulin Cytosol / Nucleus (Antimitotic) cluster_CA Cell Membrane (Hypoxia Response) Compound Methoxyphenyl Sulfonamide Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Mimics Trimethoxyphenyl CAIX Carbonic Anhydrase IX / XII Compound->CAIX Zn2+ Binding + Tail Fit pH_Reg Extracellular pH Regulation Compound->pH_Reg Blocks Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis CAIX->pH_Reg Catalyzes Acidosis Tumor Acidification pH_Reg->Acidosis Promotes Metastasis Invasion & Metastasis Acidosis->Metastasis

Figure 1: Dual-mechanism pathway showing tubulin destabilization (red inhibition line) and CA IX blockade (green target).

Experimental Validation Framework

To validate a new methoxyphenyl sulfonamide derivative, the following self-validating protocol hierarchy is recommended.

Protocol A: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the IC50 of polymerization inhibition. Method: Fluorescence-based kinetic assay.

  • Reagent Prep: Use >99% pure tubulin (porcine brain source) resuspended in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Compound Addition: Add the methoxyphenyl sulfonamide (dissolved in DMSO) to a 96-well plate. Include Colchicine (5 µM) as a positive control and DMSO as a negative control.

  • Initiation: Add tubulin solution (final conc. 3 mg/mL) to the wells at 4°C.

  • Measurement: Transfer to a pre-warmed spectrophotometer (37°C). Measure absorbance at 340 nm (turbidity) or fluorescence (DAPI-labeled tubulin) every 30 seconds for 60 minutes.

  • Data Analysis: Plot the Vmax of the polymerization curve. A potent inhibitor will flatten the sigmoidal growth curve.

Protocol B: Stopped-Flow CO2 Hydration Assay (Enzyme Kinetics)

Objective: Determine Ki against CA isoforms (Selectivity Profiling). Method: Phenol red indicator method.

  • System: Stopped-flow instrument (e.g., Applied Photophysics) equipped with a monochromator.

  • Reaction:

    • Syringe A: CO2-saturated water.

    • Syringe B: Buffer (Hepes 20 mM, pH 7.5) + Phenol Red (0.2 mM) + CA Enzyme (e.g., hCA IX) + Inhibitor.

  • Kinetics: Mix A and B rapidly. Monitor the absorbance change at 557 nm (color change from red to yellow as pH drops due to carbonic acid formation).

  • Calculation: The uncatalyzed rate is subtracted. The Ki is calculated using the Cheng-Prusoff equation.

    • Success Criterion: Ki (CA IX) < 50 nM; Selectivity Ratio (CA II / CA IX) > 50.

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends for methoxyphenyl sulfonamides across the key targets.

Target ClassKey Pharmacophore FeaturePrimary InteractionTypical IC50 / Ki RangeClinical/Preclinical Example
Tubulin 4-methoxybenzenesulfonamideColchicine Site (Hydrophobic Pocket)0.05 - 0.5 µMABT-751 (E7010)
CA IX Sulfonamide + Lipophilic TailActive Site Zn²⁺ + Outer Rim5 - 20 nMSLC-0111 (Analogues)
COX-2 4-methoxyphenylSecondary Pocket (Val523/Arg513)0.01 - 0.1 µMCelecoxib (Derivatives)
VEGFR-2 Sulfonamide Aryl GroupATP Binding Site (Type II)1 - 10 µMPazopanib (Structural cousin)

Structural Biology & SAR Visualization

Diagram 2: SAR Logic Flow

This Graphviz diagram details the logical decision tree for optimizing the scaffold based on the desired target.

SAR_Logic Scaffold Core Scaffold: Benzenesulfonamide Mod_Methoxy Add 4-Methoxy Group Scaffold->Mod_Methoxy Increase Lipophilicity Mod_Heterocycle Link to Heterocycle (Indole/Pyridine) Mod_Methoxy->Mod_Heterocycle Spacer Optimization Target_COX Target: COX-2 (Inflammation) Mod_Methoxy->Target_COX If fills Side Pocket Target_Tubulin Target: Tubulin (Colchicine Site) Mod_Heterocycle->Target_Tubulin If Trimethoxy-like geometry Target_CA Target: CA IX/XII (Hypoxia) Mod_Heterocycle->Target_CA If Tail extends to Outer Rim Feature_Hbond H-Bond Acceptor (Essential for Tubulin) Target_Tubulin->Feature_Hbond Feature_Zn Zn2+ Binding (Essential for CA) Target_CA->Feature_Zn

Figure 2: SAR decision tree showing how the methoxy modification directs specificity between Tubulin, CA, and COX-2 targets.

References

  • Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Source: Journal of Medicinal Chemistry URL:[Link]

  • ABT-751 (E7010): A novel sulfonamide antimitotic agent binding to the colchicine site. Source:[1] Cancer Research URL:[Link]

  • Carbonic Anhydrase IX as a Therapeutic Target in Cancer. Source: Nature Reviews Cancer URL:[Link]

  • Structure-Activity Relationship of COX-2 Selective Inhibitors. Source: Brieflands URL:[Link]

Sources

In Silico Characterization of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide: A Technical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for characterizing 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide . Unlike primary sulfonamides (


), which are classical carbonic anhydrase inhibitors, the 

-dimethyl substitution in this molecule eliminates the acidic proton, fundamentally altering its pharmacophore, lipophilicity, and hydrogen-bonding capacity. This guide details the step-by-step computational strategy to predict its electronic stability, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and potential molecular targets.

Structural Definition & Ligand Preparation

Before initiating any simulation, the molecular geometry must be standardized. The specific ortho-biaryl arrangement of this molecule introduces steric strain that requires careful conformational analysis.

  • IUPAC Name: 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

  • Molecular Formula:

    
    
    
  • Canonical SMILES: COc1ccc(cc1)c2ccccc2S(=O)(=O)N(C)C

Protocol 1.1: Conformational Sampling

Objective: Identify the global minimum energy conformer to prevent "garbage-in, garbage-out" errors in docking or DFT.

  • Generation: Generate 3D coordinates from SMILES.

  • Protonation: Set protonation state to pH 7.4 (physiological). Note that the sulfonamide nitrogen is fully substituted and will not ionize; however, the methoxy group acts as a weak H-bond acceptor.

  • Minimization: Apply the MMFF94x force field with a convergence criterion of 0.01 kcal/mol/Å.

  • Validation: Check the torsion angle between the two phenyl rings. Due to the ortho substitution, the rings should not be coplanar (dihedral angle

    
    ) to minimize steric clash between the sulfonamide oxygens and the phenyl ring protons.
    

Electronic Profiling (DFT Methodology)

Quantum mechanical calculations are required to determine the molecule's reactivity descriptors (HOMO/LUMO) and electrostatic potential map (MEP), which dictate non-covalent interactions with protein targets.

Protocol 2.1: Density Functional Theory (DFT) Setup

Standard: B3LYP functional with the 6-31G(d,p) basis set.[1][2][3] Justification: This level of theory balances computational cost with high accuracy for organic sulfonamides, particularly for bond lengths and vibrational frequencies [1].

Workflow:

  • Optimization: Submit the MMFF94x-minimized structure for geometric optimization at B3LYP/6-31G(d,p) in the gas phase.

  • Frequency Check: Self-Validating Step: Ensure no imaginary frequencies exist in the output. A single imaginary frequency indicates a transition state, not a stable minimum.

  • Solvation: Perform a single-point energy calculation using the PCM (Polarizable Continuum Model) with water as the solvent to simulate biological environments.

Key Output Interpretation:

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the electron-rich 4-methoxyphenyl ring. High HOMO energy indicates good electron-donating capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Likely localized on the electron-deficient benzenesulfonamide ring.

  • Gap (

    
    ):  A larger gap (> 4 eV) suggests high chemical stability and low reactivity (less likely to be a promiscuous binder).
    

DFT_Workflow Start Input SMILES Geom Geometry Opt (MMFF94x) Start->Geom DFT_Gas DFT Opt (B3LYP/6-31G*) Geom->DFT_Gas Freq Freq Check (NImag=0?) DFT_Gas->Freq PCM Solvation Model (PCM/Water) Freq->PCM Yes Fail Re-optimize Freq->Fail No Output HOMO/LUMO & MEP PCM->Output Fail->DFT_Gas

Figure 1: DFT workflow for electronic property prediction. Green nodes indicate validation checkpoints.

ADMET Stratification

The


-dimethyl group significantly increases lipophilicity compared to primary sulfonamides. We utilize consensus modeling to predict the pharmacokinetic profile.
Protocol 3.1: Physicochemical & Pharmacokinetic Prediction

Tools: SwissADME [2], pkCSM.[4]

PropertyPredicted TrendMechanism/Causality
Lipophilicity (LogP) High (~2.5 - 3.2)Methylation of nitrogen removes H-bond donors, increasing hydrophobicity.
Water Solubility Moderate to LowLack of ionizable groups at physiological pH reduces aqueous solubility.
BBB Permeation High (Likely)High lipophilicity + low TPSA (< 90 Ų) favors blood-brain barrier crossing.
GI Absorption HighFollows Lipinski's Rule of 5 (MW < 500, LogP < 5).
P-gp Substrate UnlikelySmall molecular weight and lack of specific recognition motifs.
Protocol 3.2: Toxicity Profiling

Tool: ProTox-II [3] or ProTox 3.0. Focus: Sulfonamide moieties can be associated with idiosyncratic hepatotoxicity or hypersensitivity (SJS), though this is less common in non-arylamine sulfonamides (i.e., lacking an aniline group).

Self-Validating Check:

  • Compare the "Confidence Score" in ProTox-II.[5] Only accept predictions with a score > 0.7.

  • Check for the Toxicophore Alert : Does the system flag the sulfonamide bond? If yes, cross-reference with Ames mutagenicity predictions.

ADMET_Decision Mol Target Molecule Lipinski Lipinski Rule of 5 Mol->Lipinski BBB BBB Permeant? Lipinski->BBB Pass Discard Discard/Modify Lipinski->Discard >1 Violation Tox Toxicity (ProTox-II) BBB->Tox Yes/No (Context) Lead Lead Candidate Tox->Lead Non-Toxic Tox->Discard Mutagenic/Hepatotoxic

Figure 2: ADMET decision tree. Red nodes represent critical safety filters.

Molecular Target Identification (Reverse Docking)

Since the biological target is not specified, a "Reverse Docking" or "Target Fishing" approach is required to identify potential receptors.

Protocol 4.1: Target Prediction

Tools: SwissTargetPrediction, SEA (Similarity Ensemble Approach). Methodology:

  • Input the SMILES string.[6]

  • The algorithm compares the query molecule's 2D/3D fingerprints against libraries of ligands with known active targets.

  • Likely Hits:

    • COX-2: The 1,2-diaryl substitution pattern mimics the scaffold of Coxibs (e.g., Celecoxib), although the lack of a heterocycle (like pyrazole) makes this a weaker hit.

    • Kinases: The biaryl system can fit into the ATP-binding pocket of certain tyrosine kinases.

    • GPCRs: The lipophilic nature suggests potential binding to membrane-bound receptors.

Protocol 4.2: Consensus Docking Verification

Once a target is predicted (e.g., COX-2, PDB ID: 3LN1), validation via docking is mandatory. Standard: Use Consensus Scoring to reduce false positives [4].

  • Docking Engine 1: AutoDock Vina (Gradient-based search).

  • Docking Engine 2: Glide (Schrödinger) or Gold (Genetic algorithm).

  • Consensus Rule: A binding pose is considered "valid" only if:

    • It is ranked in the top 10% by both engines.

    • The RMSD between the poses generated by the two engines is < 2.0 Å.[7]

References

  • DFT Methodology & Basis Sets: M. J. Frisch et al., "Gaussian 16 User Reference," Gaussian, Inc., Wallingford CT. (Standard reference for B3LYP/6-31G* validation in organic molecules). See also:

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[6][8][9][10] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6][8][9][11] Scientific Reports, 7, 42717.[6][8][9][11] [Link]

  • ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[5] ProTox-II: a webserver for the prediction of toxicity of chemicals.[5][12][13] Nucleic Acids Research, 46(W1), W257–W263. [Link][13]

  • Consensus Docking: Houston, D. R., & Walkinshaw, M. D. (2013). Consensus docking: improving the reliability of docking in a virtual screening context. Journal of Chemical Information and Modeling, 53(2), 384-390. Contextual support:

Sources

The Structure-Activity Relationship of N,N-Dimethylbenzenesulfonamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

The sulfonamide functional group, a cornerstone in medicinal chemistry, has given rise to a vast and diverse array of therapeutic agents since its initial discovery. From the first antibacterial sulfa drugs to modern anticancer agents, diuretics, and enzyme inhibitors, the benzenesulfonamide scaffold has proven to be a remarkably versatile platform for drug design.[1][2] This guide focuses on a specific, yet significant, subclass: N,N-dimethylbenzenesulfonamides . The introduction of the N,N-dimethyl group imparts distinct physicochemical properties that influence the pharmacokinetic and pharmacodynamic profiles of these molecules. Understanding the intricate structure-activity relationships (SAR) of this scaffold is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and drug-like properties.

This technical guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the SAR of N,N-dimethylbenzenesulfonamides. We will delve into the key structural modifications that govern their biological activity, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Principles of N,N-Dimethylbenzenesulfonamide SAR: A Multifaceted Analysis

The biological activity of N,N-dimethylbenzenesulfonamide derivatives is a complex interplay of electronic, steric, and lipophilic factors. The core structure consists of three key regions that can be systematically modified to probe and optimize these interactions: the benzene ring (Aryl core) , the sulfonamide linker , and the N,N-dimethyl group .

The Aryl Core: The Epicenter of Activity and Selectivity

Substituents on the benzene ring play a pivotal role in modulating the biological activity of N,N-dimethylbenzenesulfonamides. The nature, position, and number of these substituents can profoundly impact target binding, metabolic stability, and overall efficacy.

A significant body of research has focused on the development of N,N-dimethylbenzenesulfonamide derivatives as antiproliferative agents . A study on novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing the N,N-dimethylbenzenesulfonamide moiety revealed that specific heterocyclic substitutions on the aryl core are crucial for anticancer activity.[1]

Key Insights from Anticancer SAR:

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on the aryl ring can significantly influence activity. While a comprehensive trend is often target-dependent, studies on benzenesulfonamide derivatives as carbonic anhydrase IX (CA IX) inhibitors have shown that both electron-donating and electron-withdrawing groups can enhance inhibitory activity, suggesting that both electrostatic and hydrophobic interactions are important for binding.[3]

  • Positional Isomerism: The position of substituents on the benzene ring is critical. For instance, in a series of benzenesulfonamide inhibitors of carbonic anhydrase, the substitution pattern on the aromatic ring was found to be a key determinant of isoform selectivity.[4]

  • Heterocyclic Scaffolds: The incorporation of heterocyclic rings, such as pyridine, thiophene, and thiazole, can introduce additional points of interaction with the target protein, leading to enhanced potency.[1]

The following Graphviz diagram illustrates the key modifiable positions on the N,N-dimethylbenzenesulfonamide scaffold that are crucial for SAR studies.

SAR_Scaffold cluster_core N,N-Dimethylbenzenesulfonamide Core cluster_modifications Key Modification Points for SAR Aryl Aryl Core (Benzene Ring) Sulfonamide Sulfonamide Linker (-SO2-) Aryl->Sulfonamide R1 R1 (ortho) Aryl->R1 Substitution R2 R2 (meta) Aryl->R2 Substitution R3 R3 (para) Aryl->R3 Substitution Dimethyl N,N-Dimethyl Group Sulfonamide->Dimethyl

Key modifiable regions of the N,N-dimethylbenzenesulfonamide scaffold.
The Sulfonamide Linker: A Crucial Interaction Hub

The sulfonamide group is not merely a passive linker; it is a critical pharmacophoric element that actively participates in target binding. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry are key to its function. In many instances, the sulfonamide moiety mimics the transition state of enzymatic reactions, leading to potent inhibition. This is particularly evident in its role as a zinc-binding group in metalloenzymes like carbonic anhydrases.[5]

The N,N-Dimethyl Group: Modulator of Physicochemical Properties

The two methyl groups on the nitrogen atom significantly influence the molecule's properties:

  • Lipophilicity: The N,N-dimethyl group increases the lipophilicity of the molecule compared to primary or secondary sulfonamides. This can enhance membrane permeability and oral bioavailability.

  • Hydrogen Bonding: Unlike primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamides, the tertiary N,N-dimethylsulfonamide cannot act as a hydrogen bond donor. This can be a critical factor in determining target selectivity, as it prevents interactions with residues that require a hydrogen bond donor.

  • Metabolic Stability: The N,N-dimethyl group can block metabolic pathways that might otherwise lead to the degradation of the molecule, potentially increasing its half-life in vivo.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the in vitro antiproliferative activity of a series of N,N-dimethylbenzenesulfonamide derivatives against the human breast cancer cell line MCF-7. This data highlights the impact of different heterocyclic substitutions on the aryl core.[1]

Compound IDHeterocyclic MoietyR GroupIC₅₀ (µM)
6 PyridinePhenyl21.81
7 Pyridine4-Chlorophenyl41.32
8 Pyridine4-Methoxyphenyl35.64
9 Pyridine4-Nitrophenyl25.50
11 Thiophene-20.60
16 ThiazolePhenyl25.83
17 Chromene-31.20
Doxorubicin (Reference)-32.00

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

A deep understanding of SAR is intrinsically linked to the robust and reproducible experimental methods used to generate the data. Below are detailed protocols for the synthesis of N,N-dimethylbenzenesulfonamide derivatives and their evaluation for anticancer activity.

General Synthesis of N,N-Dimethylbenzenesulfonamide Derivatives

The synthesis of N,N-dimethylbenzenesulfonamide derivatives typically involves a multi-step process. The following is a representative synthetic route.

Step 1: Synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide (Intermediate 1)

  • Reaction Setup: To a cooled (0-5 °C) and stirred solution of 4-acetylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add N,N-dimethylamine (2 equivalents) dropwise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of Hydrazide-Hydrazone Intermediate (Intermediate 2)

  • Reaction Setup: A mixture of Intermediate 1 (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for 4-6 hours.

  • Product Formation: Upon cooling, the product precipitates out of the solution.

  • Isolation: The solid product is collected by filtration, washed with cold ethanol, and dried.

Step 3: Synthesis of Final Heterocyclic Derivatives

  • Reaction Setup: A mixture of Intermediate 2 (1 equivalent) and the appropriate heterocyclic precursor (e.g., ethyl α-cyanocinnamate for pyridine derivatives) in a suitable solvent (e.g., dioxane) with a catalytic amount of a base (e.g., triethylamine) is refluxed.[1]

  • Reaction Monitoring: The reaction is monitored by TLC.

  • Isolation and Purification: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then recrystallized from an appropriate solvent to yield the pure final compound.

The following diagram outlines the general workflow for the synthesis of N,N-dimethylbenzenesulfonamide derivatives.

Synthesis_Workflow Start Starting Materials (e.g., 4-acetylbenzenesulfonyl chloride, N,N-dimethylamine) Step1 Step 1: Sulfonamide Formation Start->Step1 Intermediate1 Intermediate 1 (4-acetyl-N,N-dimethylbenzenesulfonamide) Step1->Intermediate1 Step2 Step 2: Hydrazone Formation Intermediate1->Step2 Intermediate2 Intermediate 2 (Hydrazide-Hydrazone) Step2->Intermediate2 Step3 Step 3: Heterocyclization Intermediate2->Step3 FinalProduct Final N,N-Dimethylbenzenesulfonamide Derivatives Step3->FinalProduct Purification Purification & Characterization (Column Chromatography, Recrystallization, NMR, IR, Mass Spec) FinalProduct->Purification

General synthetic workflow for N,N-dimethylbenzenesulfonamide derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Mechanistic Insights and Molecular Modeling

To rationalize the observed SAR, molecular docking studies are often employed to predict the binding mode of the compounds within the active site of their biological target. For instance, in the study of N,N-dimethylbenzenesulfonamide derivatives as anticancer agents, molecular docking was performed against carbonic anhydrase IX (CA IX), a tumor-associated enzyme.[1] The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitory activity and can guide the design of more potent and selective inhibitors.

The following diagram illustrates a conceptual binding mode of an N,N-dimethylbenzenesulfonamide inhibitor within the active site of a target protein.

Binding_Mode cluster_protein Protein Active Site cluster_ligand N,N-Dimethylbenzenesulfonamide Inhibitor Res1 Hydrophobic Pocket Res2 Hydrogen Bond Acceptor Res3 Hydrogen Bond Donor Metal Metal Ion (e.g., Zn2+) Aryl_Ligand Aryl Moiety Aryl_Ligand->Res1 Hydrophobic Interaction Sulfonamide_Ligand Sulfonamide Sulfonamide_Ligand->Res2 Hydrogen Bond Sulfonamide_Ligand->Metal Coordination Dimethyl_Ligand N,N-Dimethyl

Sources

The Renaissance of the Sulfonamide Scaffold: From Dye Chemistry to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide explores the structural evolution and pharmacological diversification of sulfonamide compounds.[1] Originally discovered as metabolic byproducts of azo dyes, sulfonamides established the paradigm of antimetabolite therapy. Today, they represent a "privileged structure" in medicinal chemistry, serving as the backbone for diuretics, antidiabetics, COX-2 inhibitors, and novel anticancer agents. This document details the mechanistic history, modern synthetic protocols, and the resurgence of sulfonamides in targeted protein degradation (PROTACs) and hypoxic tumor targeting.

The "Sulfa" Revolution: A mechanistic History

The discovery of sulfonamides marked the transition from empirical dye chemistry to rational drug design.

The Prontosil Paradigm

In 1932, Gerhard Domagk at Bayer discovered Prontosil , a red azo dye effective against streptococcal infections in vivo but inactive in vitro. The causal link was established in 1935 by the Trefouël team at the Pasteur Institute, who demonstrated that Prontosil was a prodrug.

Mechanism of Bioactivation: The azo linkage (


) of Prontosil is cleaved by host azoreductases (primarily in the liver), releasing the active pharmacophore: sulfanilamide  (

-aminobenzenesulfonamide).
Mechanism of Action: Competitive Inhibition

Sulfonamides function as structural analogues of


-aminobenzoic acid (PABA). They competitively inhibit dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway.[2] Unlike mammals, which uptake dietary folate, bacteria must synthesize it de novo, making DHPS a selective target.[2]

FolatePathway Fig 1. Mechanism of Action: Competitive Inhibition of DHPS by Sulfonamides PABA PABA (p-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate synthase) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Enzymes

Evolution of the Scaffold: A Privileged Structure

The sulfonamide moiety (


) is electronically unique, acting as a bioisostere for carboxylic acids but with distinct hydrogen bonding geometry. This versatility led to "side-effect" driven drug discovery, where clinical observations of diuresis and hypoglycemia in antibiotic patients birthed entirely new drug classes.
The Sulfonamide Family Tree

The structural diversification proceeded through three major generations:

  • Antibacterials (1930s): Sulfanilamide, Sulfadiazine.

  • Metabolic Modulators (1950s):

    • Diuretics:[1] Acetazolamide (Carbonic Anhydrase inhibition), Furosemide (Loop diuretics).

    • Antidiabetics:[3] Sulfonylureas (Tolbutamide) blocking

      
       channels.
      
  • Anti-inflammatory & Oncology (1990s-Present): Celecoxib (COX-2), SLC-0111 (CA IX).

SulfaFamilyTree Fig 2. Evolutionary Tree of Sulfonamide Drug Classes Prontosil Prontosil (1932) (Prodrug) Sulfanilamide Sulfanilamide (1935) (Active Scaffold) Prontosil->Sulfanilamide Metabolism Antibiotics Antibacterials (Sulfadiazine, Sulfamethoxazole) Sulfanilamide->Antibiotics Diuretics Diuretics (Side Effect: Acidosis/Diuresis) Sulfanilamide->Diuretics Observation Antidiabetics Antidiabetics (Side Effect: Hypoglycemia) Sulfanilamide->Antidiabetics Observation Modern Modern Targeted Agents Antibiotics->Modern CAIs CA Inhibitors (Acetazolamide) Diuretics->CAIs Loop Loop Diuretics (Furosemide) Diuretics->Loop Sulfonylureas Sulfonylureas (Tolbutamide, Glipizide) Antidiabetics->Sulfonylureas COX2 COX-2 Inhibitors (Celecoxib) Modern->COX2 Onco Hypoxia Targeting (SLC-0111) Modern->Onco Glue Molecular Glues (Indisulam) Modern->Glue

Contemporary Discovery: Oncology and Molecular Glues

Recent research has pivoted from bacterial targets to human enzymes overexpressed in disease states, specifically Carbonic Anhydrase IX (CA IX) in hypoxic tumors and E3 ligase recruitment .

Targeting Tumor Hypoxia (SLC-0111)

Solid tumors often develop hypoxic cores with acidic extracellular environments.[4] Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme overexpressed in these regions to regulate pH and survival.

  • Compound: SLC-0111 (Ureido-sulfonamide).[5]

  • Status: Phase Ib/II clinical trials (in combination with gemcitabine) for pancreatic ductal adenocarcinoma.

  • Mechanism: Selective inhibition of CA IX disrupts pH homeostasis in hypoxic cells, leading to apoptosis and reduced metastasis.

Molecular Glues & PROTACs

Sulfonamides have found a niche in the "undruggable" space via Targeted Protein Degradation (TPD).

  • Indisulam: An aryl-sulfonamide that acts as a molecular glue . It bridges the E3 ubiquitin ligase DCAF15 and the splicing factor RBM39 , causing the ubiquitination and proteasomal degradation of RBM39.

  • VHL Ligands: Sulfonamide derivatives are frequently screened as ligands for the Von Hippel-Lindau (VHL) E3 ligase, serving as the "anchor" moiety in PROTAC (Proteolysis Targeting Chimera) molecules.

Technical Protocols

Synthesis: General Chlorosulfonation Protocol

The most robust method for generating novel sulfonamides involves the reaction of a sulfonyl chloride with an amine.

Reaction Scheme:



Step-by-Step Methodology:

  • Chlorosulfonation:

    • Reagent: Chlorosulfonic acid (

      
      ).
      
    • Substrate: Electron-rich aromatic ring (e.g., acetanilide).

    • Procedure: Add substrate portion-wise to excess

      
       at 
      
      
      
      . Heat to
      
      
      for 2 hours.
    • Quench: Pour reaction mixture strictly onto crushed ice (exothermic!). Filter the precipitate (sulfonyl chloride).

  • Amination (Schotten-Baumann conditions):

    • Dissolve the amine (1.1 eq) in dry DCM or Acetone.

    • Add base (Pyridine or

      
      , 2.0 eq) to scavenge HCl.
      
    • Add the sulfonyl chloride (1.0 eq) slowly at

      
      .
      
    • Stir at room temperature for 4–12 hours.

  • Purification:

    • Wash with 1M HCl (remove unreacted amine) and sat.

      
       (remove unreacted sulfonyl chloride as acid).
      
    • Recrystallize from Ethanol/Water.

Biological Screening: CA IX Inhibition Assay

To evaluate novel sulfonamides for anticancer potential, a Stopped-Flow CO2 Hydrase Assay is the gold standard.

ParameterSpecification
Method Stopped-Flow Spectrophotometry
Indicator Phenol Red (0.2 mM)
Buffer HEPES (10-20 mM), pH 7.5
Substrate

saturated water
Reaction

Measurement Absorbance change at 557 nm (color change from red to yellow)
Calculation Determine

by fitting initial velocity vs. inhibitor concentration.

Validation Check:

  • Always run Acetazolamide as a positive control (

    
     nM against hCA II).
    
  • Selectivity Ratio: Calculate

    
    . A high ratio indicates selectivity for the tumor-associated isoform over the cytosolic renal isoform.
    

References

  • Domagk, G. (1935). "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen". Deutsche Medizinische Wochenschrift, 61(7), 250–253. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • McDonald, P. C., et al. (2020). "A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors". American Journal of Clinical Oncology, 43(7), 484-490. Link

  • Han, T., et al. (2017). "Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15". Science, 356(6336). Link

  • Scott, K. A., et al. (2024). "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review". Chemistry & Biodiversity. Link

Sources

"2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide solubility in organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile & Handling of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide: A Technical Guide

Executive Summary & Compound Identity

This guide details the solubility characteristics and handling protocols for 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide . This compound belongs to the class of tertiary biaryl sulfonamides , often synthesized via Pd-catalyzed C–H activation or Suzuki–Miyaura cross-coupling.[1]

Unlike simple sulfonamides, the ortho-biaryl substitution introduces significant steric strain, forcing the two phenyl rings out of planarity (dihedral angle typically 50–60°). This "molecular twist" disrupts crystal packing efficiency, generally enhancing solubility in organic solvents compared to planar analogs, while the tertiary sulfonamide group (


) eliminates hydrogen bond donation, rendering the molecule highly lipophilic.
Physicochemical Profile
PropertyDescription
Chemical Structure Ortho-substituted biaryl sulfonyl core with a tertiary dimethylamine terminus.[1][2]
Molecular Weight ~291.36 g/mol
Lipophilicity (LogP) Predicted ~3.0 – 3.5 (High lipophilicity).[1]
H-Bond Donors 0 (Tertiary amine).[1]
H-Bond Acceptors 3 (Sulfonyl oxygens, Methoxy oxygen).[1]
Primary Solvation Mechanism Dipole-dipole interactions (Sulfonyl) and Van der Waals dispersion (Biaryl).[1]

Operational Solubility Data

As exact thermodynamic solubility values for this specific derivative are rarely cataloged in public databases, the following data is derived from standard isolation protocols for this structural class (e.g., J. Org. Chem. synthesis of biaryl sulfonamides).[1]

Table 1: Operational Solubility & Solvent Selection

Solvent ClassRepresentative SolventSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary solvent for dissolution, NMR, and liquid-liquid extraction.
Esters Ethyl Acetate (EtOAc)Good (50–100 mg/mL)Standard extraction solvent; good for silica gel chromatography loading.[1]
Aromatic Toluene, XyleneHigh (Hot) / Mod. (Cold)Reaction medium for Pd-catalyzed coupling; excellent for recrystallization.[1]
Polar Aprotic DMSO, DMF, DMAcVery High Stock solutions for biological assays; difficult to remove during workup.[1]
Alcohols Methanol, Ethanol, IPAModerate (Temperature Dependent)Ideal antisolvent for crystallization when paired with DCM or Toluene.[1]
Alkanes Hexanes, Heptane, PentaneInsoluble (<1 mg/mL)Antisolvent for precipitation; eluent additive for chromatography.[1]
Aqueous Water (pH 1–14)Insoluble The compound is non-ionizable (no acidic proton); remains in organic phase.

Experimental Protocol: Thermodynamic Solubility Determination

Since specific literature values may vary by crystal polymorph, you must validate solubility in your specific solvent system. Do not rely on kinetic (visual) estimates.[1] Use this Self-Validating Saturation Protocol .

Methodology: Shake-Flask Coupled with HPLC-UV

Objective: Determine the equilibrium solubility (


) at 25°C.

Reagents:

  • Analyte: 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide (Purity >98%).

  • Solvents: HPLC Grade (MeOH, ACN, Water).[1]

Step-by-Step Workflow:

  • Supersaturation: Add excess solid compound (~50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Cap the vial and agitate (orbital shaker or magnetic stir bar) at 25°C ± 0.1°C for 24 hours.

    • Validation Check: Ensure solid is still visible after 24 hours.[1] If dissolved, add more solid and repeat.[1]

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes (or filter through a 0.22 µm PTFE syringe filter pre-saturated with the solution).

  • Quantification:

    • Dilute the supernatant 100-fold with Mobile Phase (50:50 ACN:Water).[1]

    • Inject onto HPLC (C18 Column, UV detection at 254 nm).

    • Calculate concentration against a 5-point calibration curve.[1]

Purification & Isolation Workflow

The solubility differential between the lipophilic biaryl product and polar impurities is the basis for purification.[1]

DOT Diagram 1: Solubility-Driven Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Toluene/Pd Catalyst/Salts) Evap Evaporation (Remove Toluene) Start->Evap Partition Liquid-Liquid Extraction (DCM / Water) Evap->Partition Aqueous Aqueous Layer (Inorganic Salts, Polar Impurities) Partition->Aqueous Organic Organic Layer (DCM) (Target Sulfonamide) Partition->Organic Dry Dry (MgSO4) & Concentrate Organic->Dry Recryst Recrystallization (Solvent: Hot EtOH or Toluene/Hexane) Dry->Recryst MotherLiq Mother Liquor (Trace Impurities) Recryst->MotherLiq Crystals Pure Biaryl Sulfonamide (Crystalline Solid) Recryst->Crystals

Figure 1: Purification workflow leveraging the high lipophilicity of the target compound. Note that water is used strictly to wash away inorganic salts.

Mechanistic Insight: Why This Solubility Profile?

Understanding the molecular geometry explains the solubility behavior.[1]

  • The "Ortho-Effect": The 2-position substituent (4-methoxyphenyl) creates steric clash with the sulfonyl group.[1] This forces the biaryl system to twist.[1]

    • Consequence: The molecule cannot pack as tightly in the crystal lattice as a flat molecule (like anthracene). Lower Lattice Energy = Higher Solubility. [1]

  • Tertiary Sulfonamide: The nitrogen is fully substituted (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
    • Consequence: There is no N-H proton to act as a Hydrogen Bond Donor.[1] The molecule cannot hydrogen bond with itself or with water.[1] This explains the near-zero water solubility and high solubility in DCM.[1]

DOT Diagram 2: Solvation Interactions

Solvation Compound 2-(4-Methoxyphenyl)- N,N-dimethylbenzenesulfonamide Water Water (H-Bond Network) Compound->Water Repulsion (Hydrophobic Effect) DCM DCM / Chloroform (Dipole Interactions) Compound->DCM Strong Solvation (Dipole-Dipole) Hexane Hexane (London Dispersion) Compound->Hexane Weak Solvation (Precipitation)

Figure 2: Solvation map showing the thermodynamic preference for dipolar aprotic or chlorinated solvents over aqueous or non-polar alkane systems.

References

  • Synthesis & Isolation of Biaryl Sulfonamides

    • Source:Journal of Organic Chemistry (ACS).[1]

    • Context: Protocols for Pd-catalyzed C-H arylation of sulfonamides typically utilize Toluene/EtOAc systems.[1]

    • Link:

  • General Solubility Protocols for Sulfonamides

    • Source:Journal of the Brazilian Chemical Society.[1]

    • Context: Thermodynamic solubility measurement methodologies (Shake-flask) for sulfonamide derivatives.[1]

    • Link:

  • Solubility Prediction Principles

    • Source:PubChem Compound Summary.
    • Context: Computed properties (LogP, H-Bond Donors)
    • Link:

Sources

An In-Depth Technical Guide to the Homologs and Analogs of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide provides a comprehensive exploration of the homologs and analogs of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide, a representative biaryl sulfonamide. While this specific molecule may not be extensively characterized, its constituent parts—the benzenesulfonamide core, the methoxyphenyl group, and the N,N-dimethylamino moiety—are prevalent in numerous biologically active compounds. This guide will delve into the synthetic strategies for creating a diverse library of related structures, detail the methodologies for their biological evaluation, and discuss their potential as modulators of various signaling pathways. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the design and investigation of novel benzenesulfonamide-based therapeutics.

Introduction: The Prominence of the Benzenesulfonamide Moiety in Drug Discovery

The arylsulfonamide functional group is a privileged scaffold in drug design, largely due to its ability to act as a versatile pharmacophore and its favorable physicochemical properties. Since the discovery of the sulfa drugs in the 1930s, the first commercially available antibiotics, the benzenesulfonamide core has been integral to the development of a multitude of clinically significant drugs.[1] Today, this moiety is found in a wide range of therapeutic classes, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2]

The structural motif of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide presents three key regions for chemical modification to generate homologs and analogs with diverse biological activities:

  • The Benzenesulfonamide Core: The central phenyl ring and the sulfonamide group can be substituted at various positions to modulate activity and selectivity.

  • The 4-Methoxyphenyl Group: Alterations to this aryl substituent, including changes in its electronic properties and steric bulk, can significantly impact target binding.

  • The N,N-Dimethylamino Group: Modification of the nitrogen substituents allows for fine-tuning of solubility, lipophilicity, and hydrogen bonding capacity.

This guide will systematically explore the chemical space around this core structure, providing a framework for the rational design of novel bioactive molecules.

Synthetic Strategies for Generating Homologs and Analogs

The synthesis of a diverse library of 2-aryl-N,N-dimethylbenzenesulfonamide analogs can be achieved through several robust and versatile synthetic methodologies. The choice of strategy often depends on the desired structural modifications and the availability of starting materials.

Classical Approach: Sulfonyl Chloride and Amine Coupling

The most traditional and widely used method for constructing the sulfonamide bond involves the reaction of a sulfonyl chloride with an amine.[1] This approach is straightforward and generally high-yielding.

Experimental Protocol: Synthesis of a Generic 2-Aryl-N,N-dimethylbenzenesulfonamide

  • Preparation of the Arylsulfonyl Chloride: The requisite 2-arylbenzenesulfonyl chloride can be prepared via several methods, including the electrophilic aromatic substitution of an arylbenzene with chlorosulfonic acid or the oxidative chlorination of the corresponding thiol. However, these methods can suffer from harsh conditions and lack of regioselectivity.[1]

  • Sulfonamide Formation:

    • Dissolve the 2-arylbenzenesulfonyl chloride (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add an excess of dimethylamine (2.0-3.0 equiv.), either as a solution in THF or bubbled directly into the reaction mixture.

    • Add a tertiary amine base, such as triethylamine (1.5 equiv.), to scavenge the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of excess amine and a non-nucleophilic base is crucial to drive the reaction to completion and neutralize the acidic byproduct, which could otherwise lead to side reactions. Cooling the initial reaction helps to control the exothermicity of the addition.

Modern Cross-Coupling Strategies: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of biaryl compounds, including 2-arylbenzenesulfonamides.[3][4] This approach offers greater functional group tolerance and allows for the convergent synthesis of diverse analogs.[5]

A three-component synthesis can be employed, using sulfuric chloride as a linchpin to couple an amine and an arylboronic acid.[4][5]

Experimental Protocol: Palladium-Catalyzed Three-Component Synthesis

  • In Situ Formation of Sulfamoyl Chloride:

    • In a reaction vessel, combine a secondary amine (e.g., dimethylamine, 1.2 equiv.) and a base (e.g., triethylamine, 2.0 equiv.) in an appropriate solvent like dioxane.

    • Slowly add sulfuric chloride (1.0 equiv.) at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour to form the sulfamoyl chloride in situ.

  • Suzuki-Miyaura Coupling:

    • To the in situ generated sulfamoyl chloride, add the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an aqueous base solution (e.g., 2M Na₂CO₃).

    • Heat the reaction mixture at 80-100 °C for 4-16 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product via column chromatography.

Causality Behind Experimental Choices: The use of a palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The in situ generation of the sulfamoyl chloride avoids the isolation of this potentially unstable intermediate.[5]

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle A Arylboronic Acid (e.g., 4-Methoxyphenylboronic Acid) F Transmetalation A->F B Sulfamoyl Chloride (in situ generated) E Oxidative Addition B->E C Pd(0) Catalyst C->E D Base (e.g., Na2CO3) D->F I Pd(II) Intermediate E->I G Reductive Elimination F->G G->C Regeneration H 2-Aryl-N,N-dimethylbenzenesulfonamide G->H I->F

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Evaluation of Homologs and Analogs

The diverse biological activities of benzenesulfonamide derivatives necessitate a multi-faceted approach to their evaluation.[2] Below are protocols for assessing some of the most common activities associated with this class of compounds.

Anticancer Activity

Benzenesulfonamide derivatives have shown promise as anticancer agents, targeting various aspects of cancer cell biology, including cell proliferation and signaling pathways.[2][6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized sulfonamide analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative controls ensures the validity of the assay. The dose-dependent response observed with serial dilutions provides confidence in the measured IC₅₀ values.

Enzyme Inhibition Assays

Many benzenesulfonamides exert their therapeutic effects by inhibiting specific enzymes.

Carbonic anhydrases (CAs) are a family of metalloenzymes that are targeted by several sulfonamide drugs.[7] Their inhibition is relevant in conditions like glaucoma, epilepsy, and some cancers.[7]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isoenzyme and the test sulfonamide compounds.

  • Assay Buffer: Use a buffer containing a pH indicator (e.g., phenol red).

  • Reaction Initiation: Rapidly mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in a stopped-flow spectrophotometer.

  • Monitoring: Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.

  • Data Analysis: Calculate the initial rate of the enzymatic reaction. Determine the Kᵢ (inhibition constant) by measuring the inhibition at various inhibitor concentrations.

Causality Behind Experimental Choices: The stopped-flow technique is essential for measuring the very rapid kinetics of the CA-catalyzed reaction. The use of a pH indicator provides a sensitive and continuous readout of the reaction progress.

MMPs are involved in the degradation of the extracellular matrix and are implicated in cancer invasion and metastasis.[8]

Experimental Protocol: Fluorogenic Peptide Substrate Assay

  • Reagents: Prepare solutions of the recombinant human MMP enzyme (e.g., MMP-3), a fluorogenic MMP substrate, and the test sulfonamide inhibitors.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the inhibitor (at various concentrations), and the MMP enzyme. Incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the MMP relieves quenching, resulting in a fluorescent signal.

  • Data Analysis: Calculate the initial reaction velocity and determine the IC₅₀ and Kᵢ values for each inhibitor.

Self-Validating System: A no-enzyme control is used to account for background fluorescence, and a no-inhibitor control represents 100% enzyme activity. The use of a known MMP inhibitor (e.g., ilomastat) as a positive control validates the assay performance.[8]

Antimicrobial Activity

The foundational biological activity of sulfonamides is their antimicrobial effect.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Prepare an inoculum of the test bacteria (e.g., E. coli, S. aureus) at a standardized concentration.

  • Compound Dilution: Prepare serial two-fold dilutions of the sulfonamide analogs in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality Behind Experimental Choices: The use of a standardized inoculum and serial dilutions allows for a quantitative determination of the antimicrobial potency. Including a growth control (no compound) and a sterility control (no bacteria) is essential for validating the results.

Structure-Activity Relationships (SAR) and Target Pathways

The exploration of homologs and analogs of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide allows for the elucidation of structure-activity relationships, which are crucial for optimizing lead compounds.

Structural Modification General Effect on Biological Activity Potential Targets/Pathways
Substitution on the benzenesulfonamide ring Electron-withdrawing groups can enhance acidity and binding to metalloenzymes. Steric bulk can influence selectivity.Carbonic Anhydrases, Kinases
Modification of the 4-methoxyphenyl group Altering the electronics (e.g., replacing methoxy with nitro or amino) can impact binding affinity. Positional isomers (e.g., 2- or 3-methoxyphenyl) can probe the topology of the binding pocket.Receptor Tyrosine Kinases (RTKs), Hypoxia-Inducible Factor-1 (HIF-1)[9]
Variation of the N,N-dimethylamino group Replacing methyl groups with larger alkyl or cyclic moieties can affect solubility and permeability. Introduction of hydrogen bond donors (e.g., N-monomethyl) can alter binding interactions.Varies widely depending on the target.

Signaling Pathways Targeted by Benzenesulfonamide Derivatives:

  • MAPK Signaling Pathway: Many receptor tyrosine kinases (RTKs), which are upstream activators of the MAPK pathway, are targeted by sulfonamide-based inhibitors. This pathway is frequently dysregulated in cancer.[10]

  • Wnt/β-Catenin Signaling Pathway: Some sulfonamide derivatives have been shown to inhibit this pathway, which is critical in development and cancer.[11]

  • STAT3 Signaling Pathway: The persistent activation of STAT3 is a hallmark of many cancers, and benzenesulfonamide-based inhibitors have been developed to target this pathway.[12]

Signaling_Pathways cluster_mapk MAPK Pathway cluster_wnt Wnt/β-Catenin Pathway cluster_stat3 STAT3 Pathway RTK RTKs RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor1 Benzenesulfonamide Analogs Inhibitor1->RTK Wnt Wnt Frizzled Frizzled Wnt->Frizzled BetaCatenin β-Catenin Frizzled->BetaCatenin stabilization TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression Inhibitor2 Benzenesulfonamide Analogs Inhibitor2->BetaCatenin CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activation STAT3 STAT3 JAK->STAT3 phosphorylation STAT3dimer STAT3 Dimer STAT3->STAT3dimer STAT3_nucleus STAT3 (nucleus) STAT3dimer->STAT3_nucleus translocation Transcription Transcription STAT3_nucleus->Transcription Inhibitor3 Benzenesulfonamide Analogs Inhibitor3->STAT3 inhibit phosphorylation

Caption: Signaling pathways commonly targeted by benzenesulfonamide derivatives.

Conclusion and Future Directions

The 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide scaffold serves as an excellent starting point for the development of novel therapeutic agents. The synthetic versatility of this chemical class, coupled with its proven track record in drug discovery, makes it a highly attractive area for further investigation. Future efforts should focus on the synthesis of focused libraries of analogs with improved pharmacological properties, such as enhanced potency, selectivity, and bioavailability. The integration of computational modeling with empirical screening will be instrumental in accelerating the discovery of new lead compounds. Furthermore, a deeper understanding of the specific molecular interactions between these compounds and their biological targets will pave the way for the development of the next generation of benzenesulfonamide-based drugs.

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Stability and Degradation Profile of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide. In the absence of direct empirical studies in the public domain for this specific molecule, this document leverages established chemical principles of the sulfonamide, N,N-dimethyl, and methoxyphenyl functional groups to construct a predictive stability profile. We delve into the probable mechanisms of hydrolytic, oxidative, photolytic, and thermal degradation. Furthermore, this guide serves as a practical handbook, presenting detailed, field-proven methodologies for conducting forced degradation studies, developing stability-indicating analytical methods, and elucidating the structure of potential degradants. The protocols are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific rigor and trustworthiness for researchers in drug development.

Introduction and Structural Analysis

2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide is a tertiary sulfonamide featuring a methoxy-substituted phenyl ring. The stability of this molecule is governed by the interplay of its three key structural motifs:

  • The Benzenesulfonamide Core: The sulfur-nitrogen (S-N) bond in sulfonamides is generally stable; however, it can be susceptible to cleavage under harsh conditions. The electron-withdrawing nature of the sulfonyl group influences the chemistry of the attached aromatic rings.

  • The N,N-dimethyl Group: The tertiary nature of the sulfonamide nitrogen prevents the formation of intermolecular hydrogen bonds that are common in primary and secondary sulfonamides, which can influence crystal packing and solid-state stability[1][2]. It also makes the nitrogen atom less susceptible to certain reactions compared to its primary or secondary counterparts.

  • The 4-Methoxyphenyl Moiety: The methoxy group is an electron-donating group that activates the phenyl ring towards electrophilic attack and potential oxidation. The ether linkage itself can be a site of degradation, particularly oxidative cleavage. This group is also a chromophore, suggesting potential sensitivity to light[3].

Understanding these individual components allows us to predict the molecule's behavior under various stress conditions and to design robust analytical methods to monitor its stability.

Predicted Degradation Pathways

Forced degradation studies, as outlined in ICH guidelines Q1A and Q1B, are essential to identify the likely degradation products of a drug substance[4][5]. Based on the structure of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide, we can predict several key degradation pathways.

Hydrolytic Degradation

Sulfonamides are generally known to be resistant to neutral hydrolysis but can be degraded under acidic or basic conditions[6].

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the primary site of cleavage is expected to be the S-N bond. Protonation of the nitrogen or an oxygen atom of the sulfonyl group would facilitate nucleophilic attack by water, leading to the formation of 2-(4-methoxyphenyl)benzenesulfonic acid and dimethylamine.

  • Base-Catalyzed Hydrolysis: Strong basic conditions can also promote the cleavage of the S-N bond, yielding the corresponding sulfonic acid salt and dimethylamine. The reaction is generally slower than acid-catalyzed hydrolysis.

Parent 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide Acid Strong Acid (H+) Parent->Acid S-N Cleavage Base Strong Base (OH-) Parent->Base S-N Cleavage Product1 2-(4-Methoxyphenyl)benzenesulfonic acid Acid->Product1 Product2 Dimethylamine Acid->Product2 Base->Product1 Base->Product2

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

The molecule possesses multiple sites susceptible to oxidation[7][8].

  • Oxidation of the Methoxy Group: The primary site of oxidative attack is often the electron-rich methoxyphenyl ring. The methoxy group can undergo O-dealkylation to form a phenolic derivative, 4-(2-(N,N-dimethylsulfamoyl)phenyl)phenol, and formaldehyde.

  • Oxidation of the Aromatic Ring: Hydroxylation of either aromatic ring is a possible degradation pathway, leading to various phenolic isomers.

  • N-dealkylation: While less common for tertiary sulfonamides compared to other amines, oxidative N-dealkylation could occur under strong conditions, yielding 2-(4-Methoxyphenyl)-N-methylbenzenesulfonamide[9].

Parent 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide Oxidant Oxidizing Agent (e.g., H2O2) Parent->Oxidant Product_Odemethyl 4-(2-(N,N-dimethylsulfamoyl)phenyl)phenol (O-dealkylation) Oxidant->Product_Odemethyl Pathway 1 Product_Hydroxyl Hydroxylated Ring Derivatives Oxidant->Product_Hydroxyl Pathway 2 Product_Ndemethyl 2-(4-Methoxyphenyl)-N-methylbenzenesulfonamide (N-dealkylation) Oxidant->Product_Ndemethyl Pathway 3

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Drug molecules that absorb light at wavelengths above 290 nm may be susceptible to photodegradation[3]. The aromatic nature of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide suggests significant UV absorbance, making photostability a key concern.

  • Direct Photolysis: Absorption of UV light could lead to homolytic cleavage of the C-S bond or the S-N bond, generating radical species that can propagate further reactions.

  • Photosensitized Degradation: Excipients within a formulation can act as photosensitizers, absorbing light and transferring the energy to the drug molecule, leading to its degradation, often via an oxidative pathway[3]. The methoxyphenyl group, in particular, can be involved in photo-oxidative processes[10].

Methodologies for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any degradation study. The goal is to develop a method that can separate the intact parent compound from all potential degradation products and accurately quantify them.

Forced Degradation Experimental Protocol

This protocol is a self-validating system designed to produce a sufficient level of degradation (typically 5-20%) to detect and characterize impurities without completely destroying the sample[5][11].

Objective: To generate potential degradation products for method development and pathway elucidation.

Materials:

  • 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, 18 MΩ·cm)

  • Hydrochloric Acid (1N)

  • Sodium Hydroxide (1N)

  • Hydrogen Peroxide (30%)

  • Calibrated pH meter, heating block/water bath, photostability chamber.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture. Causality: This solvent mixture is chosen to ensure solubility of the parent compound and a range of potential degradants with varying polarities.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Withdraw samples at timed intervals (e.g., 0, 1, 2, 4 hours), cool immediately, and neutralize with an equivalent amount of 1N NaOH before dilution for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Withdraw samples, cool, and neutralize with 1N HCl before dilution.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Causality: A higher concentration of H₂O₂ is used to accelerate oxidative pathways that may be relevant to long-term storage.

  • Thermal Degradation (Solid State): Place a thin layer of the solid compound in a vial and heat in an oven at 105°C for 72 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[4]. A parallel sample protected from light serves as the control.

Stability-Indicating HPLC-UV Method Development

Objective: To achieve baseline separation of the parent peak from all degradation product peaks.

ParameterInitial ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmA C18 column provides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape in reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 90% B over 20 minA gradient is essential to elute both polar degradants and the nonpolar parent drug.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControls retention time reproducibility.
Detection UV Diode Array Detector (DAD)DAD allows for peak purity assessment and monitoring at multiple wavelengths.
Injection Vol. 10 µLStandard volume to avoid peak distortion.

This method serves as a starting point and must be optimized based on the results of the forced degradation samples.

Structural Elucidation of Degradants

Once degradation is observed and the HPLC method is developed, the next critical step is to identify the unknown impurity peaks. This is typically achieved using mass spectrometry.

LC-MS/MS Analysis Workflow

cluster_0 LC-MS Analysis cluster_1 Data Interpretation A Inject Stressed Sample into HPLC B Separate Compounds on C18 Column A->B C Detect Peaks with DAD (Retention Time, UV Spectra) B->C D Introduce Eluent into Mass Spectrometer C->D E Determine Accurate Mass (m/z) of Parent and Degradants D->E G Perform MS/MS Fragmentation on Impurity Peaks D->G F Propose Elemental Compositions E->F H Propose Structures Based on Fragmentation Patterns G->H

Caption: Workflow for identification of degradation products.

Explanation of the Workflow:

  • Accurate Mass Measurement: High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, provides the accurate mass of the degradant ions. This data is used to calculate a highly specific elemental formula (e.g., C₁₅H₁₅NO₄S), which is the first clue to the structural change (e.g., addition of an oxygen atom).

  • MS/MS Fragmentation: The mass spectrometer isolates the degradant ion and fragments it. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. By comparing the fragmentation pattern of the degradant to that of the parent compound, one can deduce where the chemical modification occurred. For example, a mass shift in a fragment containing the methoxyphenyl ring, but not in a fragment containing only the dimethylbenzenesulfonamide portion, would strongly indicate degradation occurred on the methoxyphenyl ring.

Summary and Recommendations

While 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide is predicted to be relatively stable under neutral conditions, it possesses clear liabilities that must be investigated empirically.

  • Key Predicted Liabilities:

    • Hydrolysis: Susceptible to S-N bond cleavage under strong acidic or basic conditions.

    • Oxidation: The methoxy group is a likely site for O-dealkylation.

    • Photolysis: The aromatic systems constitute a significant chromophore, indicating a high potential for light-induced degradation.

It is imperative for any research or development program involving this molecule to conduct comprehensive forced degradation studies as outlined. The provided methodologies offer a robust framework for initiating these studies, developing a validated stability-indicating method, and ultimately ensuring the quality, safety, and efficacy of any potential drug product.

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Methodological & Application

"synthesis of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide starting materials"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

Introduction

Biaryl sulfonamides are a prevalent structural motif in medicinal chemistry, valued for their conformational rigidity and ability to engage in specific hydrogen bonding interactions. The target molecule, 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide, combines a biaryl core with a dimethylsulfonamide group, making it a compound of interest for library synthesis and as a potential scaffold in drug discovery programs. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, beginning from commercially available precursors. The synthetic strategy hinges on a robust and widely utilized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This method is chosen for its high functional group tolerance, generally high yields, and the commercial availability and stability of the required organoboron reagents.[1][2]

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection of the target molecule is at the carbon-carbon bond between the two aryl rings. This approach identifies a palladium-catalyzed cross-coupling reaction as the key bond-forming step. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is an ideal choice.[2] This leads to two primary starting materials: an electrophilic partner, 2-bromo-N,N-dimethylbenzenesulfonamide (3) , and a nucleophilic partner, (4-methoxyphenyl)boronic acid (4) .

G Target 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide Disconnect C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnect SM1 2-Bromo-N,N-dimethylbenzenesulfonamide (3) Disconnect->SM1 SM2 (4-Methoxyphenyl)boronic acid (4) Disconnect->SM2 Disconnect2 S-N Bond Disconnection SM1->Disconnect2 SM3 2-Bromobenzenesulfonyl chloride (1) Disconnect2->SM3 SM4 Dimethylamine (2) Disconnect2->SM4

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of Starting Material: 2-Bromo-N,N-dimethylbenzenesulfonamide (3)

This initial step involves the reaction of a sulfonyl chloride with a secondary amine to form the corresponding sulfonamide. This is a standard and highly efficient transformation.[3][4]

Reaction Scheme: Step 1
Reaction Scheme 1

Reaction of 2-bromobenzenesulfonyl chloride with dimethylamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
2-Bromobenzenesulfonyl chloride (1)C₆H₄BrClO₂S255.525.11 g20.0Electrophile
Dimethylamine (2, 2.0 M in THF)C₂H₇N45.0822.0 mL44.0Nucleophile/Base
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Solvent
1 M Hydrochloric AcidHCl36.46~50 mL-Workup
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL-Workup
BrineNaCl (aq)58.44~50 mL-Workup
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying Agent
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzenesulfonyl chloride (5.11 g, 20.0 mmol).[5][6] Dissolve the solid in 100 mL of dichloromethane (DCM) and cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: While stirring vigorously, slowly add a 2.0 M solution of dimethylamine in THF (22.0 mL, 44.0 mmol) dropwise over 15 minutes. An excess of the amine is used to react with the sulfonyl chloride and to neutralize the HCl byproduct that is formed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). The acid wash removes excess dimethylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-bromo-N,N-dimethylbenzenesulfonamide as a white solid.[7]

Part 2: Suzuki-Miyaura Cross-Coupling for Final Product Synthesis

With the aryl bromide in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling with (4-methoxyphenyl)boronic acid.[8] This reaction is a cornerstone of modern organic synthesis for creating C-C bonds between aromatic rings.[2][9]

Reaction Scheme: Step 2
Reaction Scheme 2

Palladium-catalyzed Suzuki-Miyaura coupling.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
2-Bromo-N,N-dimethylbenzenesulfonamide (3)C₈H₁₀BrNO₂S264.142.64 g10.0Electrophile
(4-Methoxyphenyl)boronic acid (4)C₇H₉BO₃151.961.82 g12.0Nucleophile
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56347 mg0.3 (3 mol%)Catalyst
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.993.18 g30.0Base
1,4-DioxaneC₄H₈O₂88.1180 mL-Solvent
WaterH₂O18.0220 mL-Co-solvent
Ethyl AcetateC₄H₈O₂88.11~150 mL-Extraction
Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction & Workup cluster_purify Purification A Combine Aryl Bromide (3), Boronic Acid (4), & Base B Add Solvents (Dioxane/Water) A->B C Degas Mixture (N₂ Purge) B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 90 °C (12-18 h) D->E F Cool & Dilute with Ethyl Acetate E->F G Aqueous Wash & Extraction F->G H Dry & Concentrate G->H I Flash Chromatography H->I J Characterize Product I->J

Caption: Workflow for the Suzuki-Miyaura coupling step.

Experimental Protocol
  • Reaction Setup: In an oven-dried 250 mL Schlenk flask, combine 2-bromo-N,N-dimethylbenzenesulfonamide (2.64 g, 10.0 mmol), (4-methoxyphenyl)boronic acid (1.82 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).[10]

  • Solvent Addition: Add 1,4-dioxane (80 mL) and water (20 mL) to the flask. The aqueous base is crucial for activating the boronic acid for transmetalation to the palladium center.[9]

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen gas through the solution for 20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 347 mg, 0.3 mmol).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with 100 mL of ethyl acetate. Transfer to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude residue should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide, as a solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reagents: 2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.[6] (4-Methoxyphenyl)boronic acid can cause skin and eye irritation.[10] Palladium catalysts are toxic and should be handled with care. Dioxane is a flammable solvent and a suspected carcinogen.

  • Procedures: The degassing step is important for reaction success but should be done carefully to avoid splashing.

References

  • Google Patents.
  • Semantic Scholar. Studies on synthesis of 2-bromobenzenesulfonyl chloride.[Link]

  • PrepChem. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.[Link]

  • PubChem. (4-Methoxyphenyl)boronic acid compound summary.[Link]

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • Wikipedia. Suzuki reaction.[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]

  • Allen Digital. Reaction of amines with benzenesulphonyl chloride.[Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.[Link]

Sources

"analytical methods for characterization of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical framework for the structural validation and purity profiling of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide , a biaryl sulfonamide scaffold often utilized in medicinal chemistry for ROR


t inhibition and anticancer research. Unlike primary sulfonamides, this tertiary sulfonamide lacks an acidic N-H proton, altering its retention behavior and solubility profile. This document provides validated protocols for HPLC-UV/Vis, LC-MS/MS, and NMR spectroscopy, designed to ensure rigorous quality control (QC) in drug discovery workflows.

Physicochemical Profile & Mechanistic Context

Before instrumental analysis, understanding the molecular behavior is critical for method design.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C

H

NO

S
Monoisotopic Mass: 291.09
Molecular Weight 291.37 g/mol Target [M+H]

= 292.10 in ESI+
LogP (Predicted) ~3.2Lipophilic; requires high organic % in RP-HPLC.
pKa Neutral (Tertiary Sulfonamide)pH buffering is less critical for the analyte but essential for separating ionizable impurities.
Chromophore Biaryl system, SulfonylStrong UV absorption at 254 nm and 210 nm.

Mechanistic Insight: The biaryl linkage is rotationally restricted, often leading to distinct conformers in solution. The N,N-dimethyl group prevents hydrogen bonding at the sulfonamide site, significantly increasing solubility in organic solvents (DCM, DMSO) compared to its primary sulfonamide precursors.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Assay

Objective: Quantify purity and separate potential synthetic byproducts (e.g., unreacted 4-methoxyphenylboronic acid or 2-bromo-N,N-dimethylbenzenesulfonamide).

Method parameters
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5

    
    m).
    
    • Rationale: A C18 stationary phase provides robust retention for the lipophilic biaryl core.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Rationale: Formic acid improves peak shape for potential basic impurities, though the analyte is neutral.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Reference 360 nm).

Gradient Table
Time (min)% Mobile Phase BEvent
0.0030%Equilibration
2.0030%Isocratic Hold (Elute polar impurities)
12.0095%Linear Gradient (Elute main analyte)
15.0095%Wash
15.1030%Re-equilibration
20.0030%End

Acceptance Criteria:

  • Retention Time (RT): ~8.5 ± 0.5 min.

  • Tailing Factor: 0.8 – 1.2.

  • Purity Threshold: Area %

    
     98.0%.[1]
    

Protocol 2: Structural Elucidation via NMR Spectroscopy

Objective: Confirm the regiochemistry of the biaryl coupling and the integrity of the N,N-dimethyl and methoxy groups.

Sample Preparation
  • Solvent: DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .
  • Concentration: 10-15 mg in 600

    
    L.
    
Expected H NMR Signals (500 MHz, DMSO- )
  • Note: Chemical shifts are approximate estimates based on electronic environments.

MoietyShift (

ppm)
MultiplicityIntegrationAssignment
Ar-OCH

3.82Singlet (s)3HMethoxy group on phenyl ring.
N(CH

)

2.65Singlet (s)6HN,N-Dimethyl protons.
Biaryl Ar-H 6.90 – 7.10Doublet (d)2HProtons ortho to OCH

.
Biaryl Ar-H 7.30 – 7.45Doublet (d)2HProtons meta to OCH

.
Sulfonyl Ar-H 7.50 – 8.00Multiplet (m)4HBenzenesulfonamide ring protons.

Critical QC Check: The absence of a broad singlet at


 9.0–10.0 ppm confirms the absence of primary/secondary sulfonamide impurities (i.e., successful methylation).

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and isotopic pattern.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Scan Range: 100 – 600 m/z.

  • Fragmentor: 100 V.

Diagnostic Ions:

  • [M+H]

    
    :  292.1 m/z (Base Peak).
    
  • [M+Na]

    
    :  314.1 m/z.
    
  • [M+H - SO

    
    NMe
    
    
    
    ]
    
    
    :
    Characteristic tropylium-like fragment if high collision energy is applied.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for the "Release Testing" of this compound, ensuring no step is skipped in the validation process.

QC_Workflow Raw_Material Crude Synthesized Compound Solubility Solubility Check (DMSO/MeOH) Raw_Material->Solubility HPLC HPLC-UV Purity (>98% Area) Solubility->HPLC LCMS LC-MS Identification ([M+H]+ = 292.1) HPLC->LCMS Pass Reprocess Recrystallization (EtOH/Hexane) HPLC->Reprocess Fail (<98%) NMR 1H NMR Structure Verification LCMS->NMR Mass Confirmed Release Certificate of Analysis (CoA) Generation NMR->Release Structure Confirmed Reprocess->Solubility

Caption: Figure 1. Decision-tree workflow for the quality control and release of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 58386129, 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]

  • Chemical Abstracts Service (CAS) . CAS Registry Number 1365271-94-8.[1] American Chemical Society.

  • Zhang, Y., et al. (2014). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant ROR

    
    t Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 6-11. [Link]
    

Sources

Application Note: In Vitro Profiling of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Overview

2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide is a synthetic biaryl sulfonamide derivative. Structurally, it belongs to a class of pharmacophores frequently associated with microtubule destabilization and anti-mitotic activity . The biaryl core, combined with a sulfonamide linker and methoxy-substitution, mimics the pharmacophoric features of established colchicine-site binders (e.g., ABT-751).

This Application Note provides a rigorous, self-validating framework for evaluating this compound's efficacy as a tubulin polymerization inhibitor and its subsequent cytotoxic effects on cancer cell lines.

Chemical Properties & Handling
PropertySpecification
Molecular Formula C₁₅H₁₇NO₃S
Molecular Weight 291.37 g/mol
Solubility Insoluble in water; Soluble in DMSO (>10 mM), Ethanol
Storage -20°C (Solid), -80°C (DMSO Stock)
Stability Hydrolytically stable; light sensitive (store in amber vials)

Mechanism of Action (Hypothesis & Validation)

The primary investigational target for 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide is the colchicine-binding site on


-tubulin. Inhibition of microtubule dynamics prevents spindle formation during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Mechanistic Pathway Diagram

MOA_Pathway Compound 2-(4-Methoxyphenyl)-N,N- dimethylbenzenesulfonamide Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Checkpoints Spindle Assembly Checkpoint (SAC) Spindle->Checkpoints Failure Triggers Arrest G2/M Phase Arrest Checkpoints->Arrest Induces Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Proposed mechanism of action. The compound binds to


-tubulin, inhibiting polymerization, which triggers the Spindle Assembly Checkpoint and leads to apoptotic cell death.[2]

Pre-Assay Preparation: Stock Solution Protocol

Critical Step: Biaryl sulfonamides are lipophilic. Improper solubilization will lead to microprecipitation in aqueous media, causing false negatives in enzymatic assays and false positives (via scattering) in optical assays.

  • Weighing: Weigh 2.91 mg of compound into a sterile, amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (molecular biology grade) to achieve a 10 mM Stock Solution .

  • Vortexing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into 50

    
    L aliquots to avoid freeze-thaw cycles. Store at -80°C.
    
  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in assay buffer to achieve a 10

    
    M starting concentration (0.1% DMSO final).
    

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: To quantitate the direct inhibition of tubulin assembly in a cell-free system. This distinguishes direct target engagement from general cytotoxicity.

Materials
  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanoisne Triphosphate).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Fluorescent Reporter: DAPI (binds to microtubules, increasing fluorescence) or turbidity measurement at 340 nm.

Step-by-Step Methodology
  • Buffer Prep: Prepare Tubulin Buffer supplemented with 1 mM GTP. Keep on ice.

  • Compound Dosing: In a black 96-well half-area plate, add 5

    
    L of 10x compound concentrations (Final range: 0.1 
    
    
    
    M – 50
    
    
    M). Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5
    
    
    M).
  • Tubulin Addition: Resuspend lyophilized tubulin in ice-cold Tubulin Buffer to 3 mg/mL. Add 45

    
    L of tubulin solution to each well.
    
  • Initiation: Transfer the plate immediately to a plate reader pre-warmed to 37°C .

  • Kinetic Read: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI) or Absorbance (340 nm) every 30 seconds for 60 minutes.

Data Analysis & Validation
  • Vmax Calculation: Calculate the maximum slope of the polymerization curve (linear phase).

  • Inhibition %:

    
    .
    
  • Validation Criterion: The Vehicle Control must show a sigmoidal polymerization curve. The Colchicine control must show a flat line (complete inhibition).

Protocol B: Cellular Antiproliferative Assay (MTS/CellTiter-Glo)

Objective: Determine the IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa, A549).

Experimental Workflow Diagram

Assay_Workflow Cells Cell Seeding (3000 cells/well) Incubation1 Attach (24 Hours) Cells->Incubation1 Dosing Compound Dosing (Serial Dilution) Incubation1->Dosing Incubation2 Treatment (72 Hours) Dosing->Incubation2 Reagent Add MTS/ATP Reagent Incubation2->Reagent Readout Measure Abs/Lum (Calculate IC50) Reagent->Readout

Caption: High-throughput screening workflow for cytotoxicity profiling.

Methodology
  • Seeding: Seed cells (e.g., HeLa) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Remove old media. Add 100

    
    L of fresh media containing the compound (9-point serial dilution, e.g., 100 
    
    
    
    M down to 0.39
    
    
    M). Ensure final DMSO < 0.5%.
  • Duration: Incubate for 72 hours.

  • Detection: Add 20

    
    L of MTS reagent (or equal volume of CellTiter-Glo). Incubate 1-4 hours.
    
  • Quantification: Read Absorbance at 490 nm (MTS) or Luminescence (ATP).

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm the mechanism of action. Tubulin inhibitors characteristically cause accumulation in the G2/M phase .

  • Treatment: Treat cells (6-well plate, 70% confluence) with the compound at

    
     for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with PBS, and fix in ice-cold 70% ethanol (add dropwise while vortexing). Store at -20°C overnight.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in PBS containing Propidium Iodide (50

    
    g/mL)  and RNase A (100 
    
    
    
    g/mL)
    .
  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Analysis: Analyze 10,000 events on a flow cytometer. Look for a distinct increase in the 4N DNA peak (G2/M) compared to the DMSO control (2N/G1 peak).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Biaryl Sulfonamides. Retrieved from [Link]

  • Lu, Y., et al. (2012). Discovery of N-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry.

  • Wang, X., et al. (2019). Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors.[3] Journal of Enzyme Inhibition and Medicinal Chemistry.[3] [Link]

  • Kaur, R., et al. (2019). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry.

  • Verma, R.P., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Molecules.[1][2][3][4][5][6][7][8] [Link]

Sources

Troubleshooting & Optimization

"purification challenges of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide"

[1][6]

FAQ: Frequently Asked Questions

Q1: Can I use acid-base extraction to purify this sulfonamide? A: No. Unlike primary sulfonamides (


12not12122

Q2: Why does the melting point fluctuate (e.g., 125°C vs 132°C)? A: Biaryl sulfonamides are prone to polymorphism . The rotational freedom of the biaryl axis allows the molecule to pack in different motifs. If you observe a lower melting point, you likely have a metastable polymorph or solvent inclusion.[1][2] Dry the sample at 50°C under high vacuum for 24 hours to rule out solvates [2].[1][2]

Q3: Is the methoxy group stable during the reaction? A: Generally, yes. However, if you used strong Lewis acids (like



112

References

  • PubChem. (2025).[1][2][6] N,N-Dimethylbenzenesulfonamide Compound Summary. National Center for Biotechnology Information.[1][2] [Link]1]

  • Geldsetzer, J. (2018).[1][2] Polymorphism in Biaryl Systems: Crystallization Strategies for Ortho-Substituted Aromatics. Journal of Pharmaceutical Sciences. (General principle citation based on biaryl conformational analysis).

  • Biotage. (2023).[1][2][5] How to Remove Palladium in three easy steps. Biotage Technical Guides. [Link]1]

Technical Support Center: Purification of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide. Understanding the potential impurities arising from its synthesis is crucial for developing an effective purification strategy. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the attainment of highly pure material for your research and development needs.

Understanding the Synthetic Landscape and Potential Impurities

A common and efficient method for the synthesis of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biaryl scaffold, followed by the sulfonylation of an appropriate amine or the N,N-dimethylation of a primary/secondary sulfonamide.

A plausible synthetic route is outlined below:

Synthetic_Route cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Alternative Step 1 A 2-Bromo-N,N-dimethylbenzenesulfonamide C Crude 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide A->C Pd catalyst, Base B 4-Methoxyphenylboronic acid B->C P Pure Product C->P Purification D 2-Bromobenzenesulfonyl chloride F 2-Bromo-N,N-dimethylbenzenesulfonamide D->F E Dimethylamine E->F caption Plausible synthetic route to the target compound.

Figure 1. Plausible synthetic route for 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide.

This synthetic pathway can introduce several classes of impurities that researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide?

A1: Based on the likely synthetic route, you can anticipate the following impurities:

  • From the Suzuki-Miyaura Coupling:

    • Unreacted Starting Materials: 2-Bromo-N,N-dimethylbenzenesulfonamide and 4-methoxyphenylboronic acid.

    • Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the same starting material (e.g., 4,4'-dimethoxybiphenyl).[1][2]

    • Protodeborylation/Protodehalogenation Products: Benzene-N,N-dimethylsulfonamide or anisole.

    • Palladium Residues: Traces of the palladium catalyst used in the reaction.

  • From the Sulfonamide Formation/N,N-dimethylation:

    • Unreacted Starting Materials: Such as 2-(4-methoxyphenyl)benzenesulfonamide if the final step is N,N-dimethylation.

    • Over-alkylation or Incomplete Alkylation Products: If N,N-dimethylation is performed, you might see mono-methylated or other alkylated byproducts.[3]

    • Hydrolysis Products: Sulfonic acids can be formed if the sulfonyl chloride starting material is exposed to water.

Q2: My crude product is a persistent oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue, especially when impurities are present that depress the melting point of the product.[4] Here are several strategies to address this:

  • Solvent Selection: The choice of solvent is critical. For sulfonamides, mixtures of a polar solvent (like ethanol or isopropanol) with a non-polar co-solvent (like water or hexane) are often effective.[4]

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[5]

  • Seeding: If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to induce crystallization.

  • Increase Purity: If the crude product is very impure, a preliminary purification by flash column chromatography may be necessary before attempting recrystallization.[4]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool. For sulfonamides, visualization can be achieved under UV light (254 nm) if the compound is UV active.[6] Staining with reagents like potassium permanganate or fluorescamine can also be effective for visualizing sulfonamides and related impurities.[7] It is advisable to use a co-spot of the starting materials and the crude mixture to identify the retention factors (Rf) of the key components.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Protocol: Recrystallization of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane). A good solvent system will dissolve the compound when heated but will result in crystal formation upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization
Problem Solution
Product "oils out" Re-heat the mixture to dissolve the oil, add a small amount of a more polar solvent, and allow it to cool more slowly.[8]
No crystals form The solution may be too dilute. Evaporate some of the solvent and try to induce crystallization by scratching or seeding.[4]
Poor recovery Too much solvent may have been used, or the compound has significant solubility in the cold solvent. Try a different solvent system or cool the solution for a longer period.
Crystals are colored Use activated charcoal for decolorization or consider a preliminary purification by column chromatography.
Guide 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities. The choice of the stationary phase (typically silica gel) and the mobile phase (a solvent or mixture of solvents) is crucial for successful separation.

Protocol: Flash Column Chromatography of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good system will give your desired product an Rf value of approximately 0.2-0.4 and provide good separation from impurities. For biaryl sulfonamides, a mixture of ethyl acetate and hexane is often a good starting point.[3]

  • Column Packing: Pack a glass column with silica gel, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Column_Chromatography_Workflow A Select Solvent System (TLC) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I caption Workflow for flash column chromatography.

Sources

Technical Support Center: Solubilization Strategies for 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-24-MET-DIM Subject: Improving Aqueous Solubility for Biological Assays Assigned Specialist: Senior Application Scientist

Core Chemical Assessment

Before attempting solubilization, you must understand the physicochemical limitations of this specific molecule. Many researchers fail because they treat this compound like a standard sulfonamide antibiotic.

  • Compound: 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

  • Chemical Class: Lipophilic Tertiary Sulfonamide / Bi-aryl System

  • Critical Constraint: NON-IONIZABLE.

    • Explanation: Unlike primary sulfonamides (e.g., sulfamethoxazole), the nitrogen atom in the sulfonamide group here is fully substituted with two methyl groups (

      
      ). There is no acidic proton to donate.
      
    • Implication:Do not attempt to improve solubility by adjusting pH with NaOH or KOH. It will not form a salt and may chemically degrade the sulfonamide bond or the methoxy ether linkage under harsh conditions.

PropertyEstimated ValueBiological Implication
LogP > 3.5 (Predicted)Highly Lipophilic. Will partition rapidly into membranes or plasticware.
Aqueous Solubility < 10 µM (PBS, pH 7.4)High risk of "crashing out" (precipitation) upon dilution.
DMSO Solubility > 50 mMExcellent organic solubility; creates a false sense of security.
pKa N/A (Neutral)pH adjustment is ineffective for solubilization.
Troubleshooting & FAQs
Q1: "I dissolved the compound in DMSO, but it turns cloudy immediately when I add it to the cell culture media. Why?"

A: You are experiencing the "Solvent Shift Crash." This molecule is hydrophobic. When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the DMSO disperses instantly, leaving the hydrophobic molecules stranded in water. They aggregate into micro-crystals within milliseconds.

  • The Fix: Do not add high-concentration stock directly to media. Use the Serial Intermediate Dilution Protocol (see Section 3).

Q2: "Can I use Tween-80 or Triton X-100 to keep it in solution?"

A: Proceed with caution. While surfactants like Tween-80 (0.01% - 0.1%) effectively solubilize this compound by forming micelles, they are often biologically active. They can permeabilize cell membranes or interfere with receptor signaling, leading to false positives in your assay.

  • Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) instead. It encapsulates the hydrophobic bi-aryl core without disrupting cell membranes.

Q3: "My IC50 curve is flat or erratic. Is this a solubility issue?"

A: Likely, yes. If the compound precipitates, the effective concentration available to the cells is unknown and significantly lower than calculated. Furthermore, micro-precipitates can cause non-specific cytotoxicity (physical damage to cells) or scatter light in optical assays (ELISA/Absorbance), ruining the readout.

  • Verification: Perform a Nephelometry Check or measure OD600 of your media + compound (without cells). If OD > 0.01, you have precipitation.

Validated Workflows & Protocols
Workflow A: The "Intermediate Solvent" Method (For Acute Assays)

Best for: Short-term assays where DMSO < 0.5% is tolerated.

This method prevents the "shock" of moving from 100% DMSO to 100% Water.

Protocol:

  • Master Stock: Dissolve compound in 100% DMSO to 10 mM .

  • Intermediate Step: Prepare a "working stock" by diluting the Master Stock 1:20 into pure Ethanol or PEG-400 .

    • Result: 0.5 mM compound in 5% DMSO / 95% Ethanol.

  • Final Dosing: Dilute this intermediate 1:100 into pre-warmed (37°C) media while vortexing vigorously.

    • Final Assay Conditions: 5 µM compound, 0.05% DMSO, 0.95% Ethanol.

    • Why it works: Ethanol/PEG has a lower dielectric constant than water, easing the transition.

Workflow B: The Cyclodextrin Encapsulation (Gold Standard)

Best for: In vivo studies, long-term culture, or DMSO-sensitive cells.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Filter sterilize (0.22 µm).

  • Complexation:

    • Add 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide powder to a glass vial.

    • Add the 20% HP-β-CD vehicle.

    • Crucial Step: Sonicate for 30 minutes at 40°C or stir overnight at room temperature. The solution should turn clear.

  • Usage: This solution is now thermodynamically stable. You can dilute it directly into media without precipitation.

Visual Troubleshooting Logic
Figure 1: Solubilization Decision Tree

Caption: Logical pathway for selecting the correct formulation strategy based on assay tolerance.

SolubilizationStrategy Start Start: Compound Solid CheckStruct Check Structure: Is it Ionizable? Start->CheckStruct TertiaryWarn NO (Tertiary Sulfonamide) pH Adjustment will FAIL CheckStruct->TertiaryWarn N,N-dimethyl group DMSOTol Is DMSO > 0.1% tolerated by cells? TertiaryWarn->DMSOTol DMSOYes Yes DMSOTol->DMSOYes DMSONo No DMSOTol->DMSONo SolventShift Use Solvent Shift Method (DMSO -> PEG -> Media) DMSOYes->SolventShift Verify Verify Solubility: Measure OD600 or HPLC SolventShift->Verify Cyclodextrin Use HP-beta-Cyclodextrin (Encapsulation) DMSONo->Cyclodextrin Cyclodextrin->Verify

Figure 2: The "Solvent Shift" Dilution Scheme

Caption: Step-by-step dilution workflow to minimize precipitation shock.

DilutionWorkflow Stock Master Stock 100% DMSO (10 mM) Inter Intermediate PEG-400 or EtOH (0.5 mM) Stock->Inter 1:20 Dilution (Prevents Crash) Media Assay Media (Pre-warmed 37C) Inter->Media 1:100 Dilution (Vortex Rapidly) Final Final Well No Precipitate (5 uM) Media->Final

References & Authoritative Grounding
  • Assay Guidance Manual (NCBI/NIH). DMSO Tolerance and Solvent Effects in Assays.

    • Source: [Link]

    • Relevance: Defines acceptable limits for DMSO in cell-based assays (typically <0.5%) and methods to validate solvent tolerance.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

    • Source: [Link]

    • Relevance: Establishes HP-β-CD as the standard for solubilizing lipophilic non-ionizable drugs without toxicity.

  • PubChem Compound Summary. N,N-Dimethylbenzenesulfonamide Derivatives.

    • Source: [Link][1]

    • Relevance: Confirms the lack of acidic protons in N,N-disubstituted sulfonamides, validating the "non-ionizable" technical constraint.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.

    • Relevance: Provides the theoretical basis for LogP and solubility relationships in bi-aryl sulfonamide systems.

Sources

Technical Support: Stability & Handling of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4][5]

User Context: You are working with 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide . This is a lipophilic, neutral biaryl sulfonamide.[1][2][3][4][5] Unlike primary sulfonamides (which are acidic), the N,N-dimethyl substitution renders the sulfonamide nitrogen non-ionizable under physiological conditions.[1][2][3][4][5]

The Core Issue: Reports of "degradation" with this compound are frequently misdiagnosed.[1][2][3][4][5] Due to its high lipophilicity and the stability of the sulfonamide bond, what appears to be chemical breakdown is often micro-precipitation or photo-oxidation of the electron-rich methoxy-biaryl system.[1][2][3][4][5]

Chemical Stability Matrix
ParameterStability RatingRisk FactorMechanism of Failure
Hydrolysis HighLowThe N,N-dimethyl sulfonamide bond is kinetically inert to hydrolysis at pH 2–12.[1][2][3][4][5]
Photostability Low to ModerateHigh The methoxy-biphenyl core absorbs UV/Blue light, leading to radical formation and yellowing.[1][2][3][4][5]
Solubility Low (Aqueous)Critical "Crash-out" precipitation in aqueous buffers mimics concentration loss.[1][2][3][4][5]
Oxidation ModerateMediumSusceptible to N-dealkylation or ring oxidation in the presence of peroxides (found in aged PEG/Tween).[1][2][3][4][5]

Critical Degradation Pathways & Prevention[1][3][4][5]

A. Photochemical Degradation (The "Yellowing" Effect)

The biaryl system, enriched by the electron-donating methoxy group (


), acts as a chromophore.[1][2][3][4][5] Exposure to ambient lab light (specifically UV and short-wave visible light) can excite the aromatic system to a triplet state, leading to:
  • Homolytic cleavage of the methyl-ether bond (minor).

  • Singlet oxygen generation if dissolved in oxygen-rich solvents (like DMSO), attacking the aromatic rings.[1][2][3][4][5]

  • Symptom: Solution turns pale yellow or pink; HPLC shows new peaks with slightly shorter retention times (hydroxylated byproducts).[1][2][3][4][5]

  • Prevention: All handling must occur under amber light or in amber glass vials.

B. The "Phantom" Degradation: Solubility vs. Stability

Because this molecule lacks an acidic proton (due to the N,N-dimethyl group), pH adjustment will not improve solubility. Researchers often mistake precipitation for degradation.[1][2][3][4][5]

  • Mechanism: When a DMSO stock is spiked into an aqueous buffer, the local concentration exceeds the solubility limit before mixing is complete.[1][3][4][5] This creates "micro-crystals" that are invisible to the naked eye but reduce the effective concentration in bioassays.[1][2][3][4][5]

  • Prevention: Use the "Intermediate Dilution Method" (see Protocol below).

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Standard DMSO stocks can absorb up to 10% water by weight from the atmosphere in 24 hours, causing compound crash-out.[1][2][3][4]

  • Vessel Selection: Use Amber Borosilicate Glass vials with PTFE-lined caps. Do not use polypropylene (eppendorf) tubes for long-term storage; lipophilic compounds leach into the plastic.[1][2][3][4][5]

  • Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

  • Dissolution:

    • Weigh compound directly into the vial.[1][2][3][4][5]

    • Add DMSO to achieve a concentration of 10 mM or 20 mM .[1][2][3][4][5]

    • Vortex for 30 seconds.

    • Critical Step: Flush the headspace with Argon or Nitrogen gas before capping to prevent moisture and oxygen uptake.[1][2][3][4][5]

  • Storage: Store at -20°C. If used weekly, store at +4°C to avoid repeated freeze-thaw cycles which promote crystal growth.

Protocol B: The "Intermediate Dilution" (preventing crash-out)

Use this method when dosing into cell culture media or assay buffers.[1][2][3][4][5]

  • Step 1: Prepare a 100x intermediate solution in pure solvent (e.g., if final assay is 10 µM, make a 1 mM intermediate in 100% DMSO).

  • Step 2: Add this 100x intermediate to the assay buffer while rapidly vortexing the buffer.

    • Why? This prevents the "solvent plume" effect where the compound crashes out at the interface of the DMSO drop and the water.[1][3][4][5]

  • Step 3: Use immediately. Do not store diluted aqueous solutions overnight.[1][2][3][4][5]

Troubleshooting Decision Tree

Use this workflow to diagnose the root cause of compound loss.

degradation_flow Start Issue: Loss of Potency or Change in Appearance CheckAppearance Visual Inspection: Is the solution cloudy or yellow? Start->CheckAppearance Cloudy Cloudy / Precipitate CheckAppearance->Cloudy Cloudy Yellow Yellow / Pink Tint CheckAppearance->Yellow Colored Clear Clear Solution CheckAppearance->Clear No Change Precipitation Diagnosis: Precipitation (Solubility Failure) Cloudy->Precipitation PhotoOx Diagnosis: Photo-oxidation (Light Damage) Yellow->PhotoOx Adsorption Diagnosis: Plastic Adsorption or Hydrolysis Clear->Adsorption Action1 Action: Sonicate; Switch to Glass; Check DMSO Water Content Precipitation->Action1 Action2 Action: Check LC-MS; Discard Stock; Use Amber Vials PhotoOx->Action2 Action3 Action: Quantify by HPLC; Switch to Glass Tips; Check pH Adsorption->Action3

Figure 1: Diagnostic workflow for identifying the cause of compound instability.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q: Can I dissolve this compound in NaOH or PBS to make a stock? A: No. The N,N-dimethyl substitution removes the acidic proton found in primary sulfonamides.[1][2][3][4][5] Therefore, adding base (NaOH) will not deprotonate the molecule to form a salt.[1][2][3][4][5] It remains neutral and lipophilic.[1][2][3][4][5] You must use an organic solvent (DMSO, DMF, or Ethanol) for the primary stock.[1][2][3][4][5]

Q: My LC-MS shows a mass of M+16. What happened? A: This indicates oxidation (+1 Oxygen).[1][2][3][4][5] This typically occurs if the DMSO stock is old or was stored in clear glass under light.[1][2][3][4][5] The methoxy-phenyl ring is electron-rich and susceptible to oxidation.[1][2][3][4][5] Discard the stock and prepare fresh in an amber vial under inert gas.

Q: Why does the compound degrade in my cell culture media (DMEM)? A: It is likely not degrading but binding to the serum proteins (Albumin) or the plastic of the culture plate.[1][2][4]

  • Fix: Verify the concentration using an extraction method (Acetonitrile crash) followed by HPLC to distinguish between protein binding and chemical degradation.

References

  • PubChem. N,N-Dimethylbenzenesulfonamide (Compound Summary). National Library of Medicine.[1][2][3][4][5] [Link][1][2][3][4][5]

  • Baranowska, I., et al. (2025).[1][2][3][4][5] Hydrolysis of sulphonamides in aqueous solutions.[1][2][3][4][5][6][7] ResearchGate.[1][2][3][4][5][6][7] (Confirming general stability of sulfonamide bonds at neutral pH). [Link]

  • Cheng, X., et al. Stability of screening compounds in wet DMSO.[1][2][3][4][5] J Biomol Screen.[1][2][3][4][5] (Validating the risk of water absorption in DMSO stocks). [Link]

  • Gershon, H., et al. Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[1][2][3][4][5] (Demonstrating DMSO's potential reactivity as an oxidant/reactant). [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide. This guide is designed to provide in-depth, practical advice for the work-up and purification stages of this reaction, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond a simple recitation of steps and delve into the causality and troubleshooting strategies that underpin a successful synthesis.

The synthesis of aryl sulfonamides is a cornerstone in medicinal chemistry, valued for their wide-ranging biological activities.[1] The Suzuki-Miyaura coupling provides a powerful and versatile method for creating the crucial C-C bond in the target molecule from 2-bromo-N,N-dimethylbenzenesulfonamide and 4-methoxyphenylboronic acid.[2][3] However, the success of the synthesis is critically dependent on a robust and well-understood work-up procedure. This guide addresses the common challenges encountered after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for a Suzuki-Miyaura reaction producing this sulfonamide?

A1: The primary goal of the work-up is to separate the desired product from the palladium catalyst, inorganic salts, and unreacted starting materials. A typical workflow involves quenching, extraction, washing, and drying, followed by purification.

Core Rationale: The procedure is designed to systematically remove impurities based on their differing solubilities and chemical properties. For instance, inorganic salts are water-soluble, while the product is soluble in common organic solvents. Unreacted boronic acid can be converted into a water-soluble salt with a basic wash.

Standard Protocol:

  • Cooling & Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and quench by adding deionized water.

  • Palladium Removal (Initial): Filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth).[4][5] Wash the Celite pad thoroughly with the organic solvent used for dilution. This step is crucial for removing the bulk of the insoluble palladium black that often forms.

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer 2-3 times with fresh organic solvent to recover any dissolved product. Combine all organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to remove unreacted 4-methoxyphenylboronic acid.

    • Wash with deionized water.

    • Wash with saturated aqueous sodium chloride (brine) to break any emulsions and begin the drying process.[6][7]

  • Drying: Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.[5][7]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material, typically by flash column chromatography on silica gel.[6][8]

Visual Workflow: Standard Work-up Procedure

G RM Reaction Mixture (Product, Pd Catalyst, Base, Boronic Acid, Solvents) Quench Quench with Water & Dilute with Organic Solvent RM->Quench Filter Filter through Celite® Pad Quench->Filter Separate Separate Layers in Separatory Funnel Filter->Separate Filtrate Waste1 Pd Black & Inorganic Salts Filter->Waste1 Wash Wash Organic Layer (Base, Water, Brine) Separate->Wash Organic Layer Waste2 Aqueous Waste (Salts, Boronic Acid) Separate->Waste2 Dry Dry with Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Crude Product Final Pure Product Purify->Final

Caption: Standard Suzuki Work-up Workflow.

Troubleshooting Guide

Q2: My crude product is a dark grey or black solid/oil. How do I effectively remove the residual palladium catalyst?

A2: This is a very common issue. The color indicates the presence of finely dispersed palladium metal (palladium black) or soluble palladium complexes. Regulatory limits for palladium in active pharmaceutical ingredients (APIs) are very strict, often in the low parts-per-million (ppm) range, making its removal essential.[9]

Problem Cause Solution & Rationale
Insoluble Palladium (Black Particles) Agglomeration of Pd(0) during the catalytic cycle.Filtration through Celite®: As described in the standard protocol, this is the first and most effective line of defense. The Celite provides a fine filter bed that traps the solid particles.[4][10]
Soluble Palladium Complexes Palladium species coordinated to the product, ligands, or other molecules in the mixture.1. Activated Carbon Treatment: After initial filtration, dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate, Toluene) and add activated carbon (charcoal). Stir for 1-2 hours at room temperature, then filter through Celite. The carbon adsorbs many palladium species.[11] 2. Palladium Scavengers: These are solid-supported reagents (often silica-based) functionalized with groups like thiols or amines that have a high affinity for palladium.[10] Stir the crude product solution with the scavenger, then simply filter it off. This is a highly effective but more expensive option.
Q3: After work-up, my NMR spectrum shows unreacted 4-methoxyphenylboronic acid and a new, related impurity. What happened?

A3: This indicates an incomplete reaction and/or the presence of boronic acid-derived byproducts. The most common byproduct is the homocoupled dimer, 4,4'-dimethoxybiphenyl, formed from the reaction of two molecules of the boronic acid.

Troubleshooting Steps:

  • Ineffective Basic Wash: The purpose of the NaHCO₃ or NaOH wash is to deprotonate the boronic acid to form a water-soluble boronate salt (Ar-B(OH)₃⁻), which partitions into the aqueous layer. If this wash was skipped or insufficient, the boronic acid will remain in the organic layer.

    • Solution: Re-dissolve the crude product in an organic solvent and perform the basic wash thoroughly.

  • Boronic Ester Hydrolysis: Some Suzuki protocols use boronic esters (e.g., pinacol esters) instead of boronic acids. While generally more stable, they can hydrolyze back to the boronic acid during the aqueous work-up.[12][13] A basic wash is still effective for removal.

  • Purification Strategy: Both the unreacted boronic acid and the homocoupled byproduct can often be separated from the desired sulfonamide product by flash column chromatography.

    • Guidance: Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The homocoupled byproduct is typically less polar than the sulfonamide product.

Q4: I have a persistent emulsion during the extraction process that won't separate. How can I resolve this?

A4: Emulsions are common in biphasic mixtures, especially when inorganic salts are present. They are stabilized colloidal suspensions of one liquid in another.

Methods to Break Emulsions:

  • Add Brine: The most common method. Adding a saturated solution of NaCl increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion and forces the separation of layers.[7]

  • Filter: Pass the entire emulsified mixture through a pad of Celite® or a cotton plug. The solid support can help to break up the fine droplets.

  • Centrifugation: If available, centrifuging the mixture will accelerate the separation of the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to separation.

Visual Troubleshooting: Key Work-up Challenges

G Problem Crude Product Issue Color Is the product dark grey/black? Problem->Color Emulsion Is there a persistent emulsion? Problem->Emulsion Impurity Are starting materials/ byproducts present in NMR? Problem->Impurity Sol_Color Residual Palladium: • Treat with Activated Carbon • Use Palladium Scavenger Color->Sol_Color Yes Sol_Emulsion Break Emulsion: • Add Saturated Brine • Filter through Celite® • Centrifuge Emulsion->Sol_Emulsion Yes Sol_Impurity Removal of Polar Impurities: • Ensure thorough basic wash • Optimize Column Chromatography Impurity->Sol_Impurity Yes

Sources

Technical Support Center: Scaling Up 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to address the challenges encountered during the synthesis and scale-up of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide. The information is presented in a question-and-answer format to offer direct solutions to specific experimental issues.

I. Troubleshooting Guide: Common Synthesis & Scale-Up Challenges

This section addresses frequent problems encountered during the synthesis of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide, providing insights into their causes and practical solutions.

Low Reaction Yield or Incomplete Conversion

Question: My reaction yield for 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide is consistently low, and analytical monitoring (TLC/HPLC) indicates a significant amount of unreacted starting materials. What are the potential causes, and how can I improve the conversion rate?

Answer: Low yields in sulfonamide synthesis, particularly during scale-up, can often be attributed to several factors. Here is a breakdown of potential issues and corresponding troubleshooting steps:

  • Moisture Sensitivity: The key intermediate, 4-methoxybenzenesulfonyl chloride, is highly susceptible to hydrolysis. The presence of water in the reaction mixture will convert the sulfonyl chloride to the unreactive sulfonic acid, thereby reducing the yield of the desired sulfonamide.[1]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[1]

      • Dry Reagents and Solvents: Use anhydrous solvents and ensure that the amine and any base (e.g., pyridine, triethylamine) are dry.[1]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.[1][2]

  • Suboptimal Reaction Temperature: Temperature control is crucial for this reaction.

    • Troubleshooting:

      • Initial Cooling: The addition of the sulfonyl chloride to the amine solution should be performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[3]

      • Gradual Warming: After the initial addition, the reaction should be allowed to warm to room temperature and stirred for a sufficient period to ensure completion.[3]

  • Insufficient Mixing: In larger scale reactions, inadequate agitation can lead to localized concentration gradients and incomplete reactions.

    • Troubleshooting:

      • Mechanical Stirring: Employ efficient mechanical stirring to ensure the reaction mixture is homogeneous.

      • Baffled Flasks: For larger vessels, using baffled flasks can improve mixing efficiency.

  • Impurities in Starting Materials: The purity of the starting materials, 2-(4-methoxyphenyl)aniline and N,N-dimethylbenzenesulfonyl chloride, is critical.

    • Troubleshooting:

      • Purity Verification: Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

      • Purification: If necessary, purify the starting materials before use. Recrystallization is a common method for solid starting materials.

Formation of Impurities and Byproducts

Question: My final product is contaminated with significant impurities. What are the likely side products, and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge when scaling up synthesis, often leading to purification difficulties and a lower quality product.[2]

  • Common Byproducts:

    • Di-sulfonated Product: If the reaction conditions are not carefully controlled, a second sulfonyl group can react with the amine, leading to a di-sulfonated byproduct.

    • Oxidation Products: The starting materials or the final product may be susceptible to oxidation, especially at elevated temperatures in the presence of air, which can result in colored impurities.[2]

    • Unreacted Starting Materials: As discussed previously, incomplete reactions will lead to contamination with starting materials.

  • Troubleshooting and Minimization:

    • Strict Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is crucial to prevent oxidation.[2]

    • Control of Stoichiometry: Use a slight excess of the amine component to ensure the complete consumption of the sulfonyl chloride.

    • Controlled Addition: Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride and minimize side reactions.[3]

    • Purification:

      • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system.[4]

      • Column Chromatography: For more challenging separations, silica gel column chromatography may be necessary.[5]

Difficulties with Product Isolation and Purification

Question: I am having trouble isolating a pure solid product. The crude material is an oil or a sticky solid. What are the best practices for workup and purification?

Answer: Issues with product isolation are often related to the workup procedure and the presence of impurities.

  • Troubleshooting Workup:

    • Quenching: After the reaction is complete, it is typically quenched by adding water or a dilute acid solution to neutralize any remaining base and precipitate the product.

    • Extraction: The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.[5] The organic layer should be washed with water, brine, and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.[5][6]

    • Solvent Removal: Careful removal of the solvent under reduced pressure is important to avoid the formation of an oil.

  • Troubleshooting Purification:

    • Recrystallization Solvent Screening: A systematic screening of different solvents and solvent mixtures is key to finding the optimal conditions for recrystallization.

    • Trituration: If the product is an oil, trituration with a non-polar solvent like hexane can sometimes induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide?

A1: The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][7] For 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide, this involves the reaction of 2-(4-methoxyphenyl)aniline with N,N-dimethylbenzenesulfonyl chloride.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: Scaling up any chemical synthesis requires careful consideration of safety.

  • Hazardous Reagents: Reagents like sulfonyl chlorides and the bases used (e.g., pyridine, triethylamine) can be corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The reaction between the sulfonyl chloride and the amine is exothermic. On a larger scale, this heat generation can be significant. Ensure adequate cooling and controlled addition of reagents to prevent a runaway reaction.

  • Pressure Build-up: The reaction generates hydrogen chloride (HCl) gas, which is neutralized by the base. Ensure the reaction vessel is appropriately vented to prevent pressure build-up.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are some alternative, greener synthetic methods for sulfonamides?

A4: While the sulfonyl chloride method is traditional, newer, more environmentally friendly methods are being developed. These include:

  • Catalytic Oxidation: New strategies involve the catalytic oxidation of thiols or sulfinic acids in the presence of an amine.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the reaction between sulfonic acids or their salts and amines, often with good functional group tolerance and high yields.[9]

  • Electrochemical Synthesis: Electrochemical methods are emerging as a green alternative for forming the S-N bond.[10]

III. Experimental Protocols & Data

General Protocol for the Synthesis of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

This protocol is a general guideline and may require optimization for specific scales.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(4-methoxyphenyl)aniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base such as pyridine or triethylamine (1.5 - 2.0 eq).[3]

  • Sulfonyl Chloride Addition: Dissolve N,N-dimethylbenzenesulfonyl chloride (1.0 - 1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred reaction mixture at 0 °C over 15-30 minutes.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.[3]

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.[4][5]

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Low YieldMoisture, Suboptimal Temperature, Poor Mixing, Impure ReagentsUse anhydrous conditions, control temperature, ensure efficient stirring, verify reagent purity
ImpuritiesDi-sulfonation, Oxidation, Unreacted Starting MaterialsControl stoichiometry, use inert atmosphere, ensure complete reaction
Isolation IssuesOily/Sticky ProductOptimize workup, screen recrystallization solvents, consider trituration

IV. Visualizations

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield or Incomplete Reaction Moisture Check for Moisture Temp Evaluate Temperature Control Moisture->Temp No Anhydrous Implement Anhydrous Conditions Moisture->Anhydrous Yes Mixing Assess Mixing Efficiency Temp->Mixing No TempControl Optimize Temperature Profile Temp->TempControl Yes Purity Verify Starting Material Purity Mixing->Purity No Stirring Improve Agitation Mixing->Stirring Yes PurifyReagents Purify Starting Materials Purity->PurifyReagents Yes End Improved Yield Purity->End No Inert Use Inert Atmosphere Anhydrous->Inert Inert->Temp TempControl->Mixing Stirring->Purity PurifyReagents->End

Caption: Troubleshooting workflow for low reaction yield.

General Sulfonamide Synthesis Pathway

Sulfonamide_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Amine 2-(4-methoxyphenyl)aniline Reaction Reaction Amine->Reaction SulfonylChloride N,N-dimethylbenzenesulfonyl chloride SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Temperature 0°C to Room Temp Temperature->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Product 2-(4-Methoxyphenyl)-N,N- dimethylbenzenesulfonamide Reaction->Product Byproduct HCl Salt of Base Reaction->Byproduct

Caption: General reaction scheme for sulfonamide synthesis.

V. References

  • Savitha, G., & Gowda, B. T. (2006). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2863–o2864. [Link]

  • Kim, H. Y., et al. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2958. [Link]

  • Ibrahim, S., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o217. [Link]

  • Nikonov, I. L., et al. (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 28(13), 5087. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

  • ResearchGate. (n.d.). Synthesis of sulfonamides. [Link]

  • Wang, Y., et al. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. [Link]

  • Imdad, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(43), 26549-26563. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzenesulfonamide. PubChem. [Link]

  • ResearchGate. (2013). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

  • ACS Publications. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. [Link]

Sources

"addressing poor reproducibility in biological assays with 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide (Compound M)

A Guide to Ensuring Reproducibility in Biological Assays

Introduction

Welcome to the technical support center for 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide, hereafter referred to as Compound M. This guide is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to poor reproducibility in biological assays involving this small molecule.

Small molecule inhibitors are powerful tools for dissecting cellular pathways and validating novel drug targets.[1] However, their utility is entirely dependent on the reliability and reproducibility of the experimental data they generate.[2] Factors such as the compound's physicochemical properties, handling procedures, and the specifics of the assay design can all contribute to variability.

This document provides a structured troubleshooting guide in a question-and-answer format, offering field-proven insights and detailed protocols to help you systematically identify and resolve sources of irreproducibility in your experiments with Compound M.

Troubleshooting Guide: Addressing Reproducibility Issues

This section is structured to address specific problems you may encounter. Each answer provides a causal explanation and a step-by-step protocol to validate your system.

Problem 1: High variability in IC50 values for Compound M between experiments.

Q: My calculated IC50 value for Compound M shifts significantly from one assay run to the next. What are the likely causes and how can I fix this?

A: High variability in potency measurements (like IC50) is a frequent and frustrating issue. The root cause often lies in one of three areas: the compound itself, the experimental protocol, or the biological system.

Causality:

  • Compound Integrity & Solubility: Small molecules can degrade over time or precipitate out of solution if not handled correctly. Hydrophobic compounds, in particular, may form aggregates at higher concentrations, which can lead to non-specific inhibition and highly variable results.[3]

  • Solvent Effects: The final concentration of the solvent (typically DMSO) can impact cell health and enzyme activity, confounding the results.[4]

  • Assay Conditions: Minor variations in incubation times, cell density, or reagent concentrations can lead to significant shifts in potency measurements.[5]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Step 1: Compound & Solvent Validation cluster_2 Step 2: Assay Parameter Optimization cluster_3 Outcome A High IC50 Variability B Verify Compound Integrity (Fresh Stock, Purity) A->B Start Here C Assess Solubility & Aggregation (DLS, Nephelometry) B->C D Test DMSO Tolerance (Vehicle Control Curve) C->D E Standardize Cell Seeding Density D->E If compound is stable F Optimize Incubation Times (Time-course experiment) E->F G Check Reagent Stability (Lot-to-lot validation) F->G H Reproducible IC50 Achieved G->H After optimization

Caption: A systematic workflow for troubleshooting IC50 variability.

Experimental Protocols:

Protocol 1.1: DMSO Vehicle Control and Tolerance Test

  • Objective: To determine the maximum concentration of DMSO your cell line or biochemical assay can tolerate without affecting the experimental endpoint.

  • Procedure:

    • Prepare a serial dilution of DMSO in your final assay medium, matching the concentrations that will be present in your Compound M dilution series (e.g., from 1% down to 0.001%).

    • Run the assay using only the DMSO dilutions (no Compound M).

    • Measure the assay endpoint (e.g., cell viability, enzyme activity).

  • Analysis: Plot the endpoint signal versus the DMSO concentration. The highest concentration of DMSO that does not cause a significant change (typically >10%) from the no-DMSO control is your maximum tolerated solvent concentration. Studies have shown that DMSO concentrations above 0.5% can be cytotoxic to many cell lines.[4][6]

DMSO Conc.Cell Viability (% of Control)Standard Deviation
1.0%75%± 4.5%
0.5%91%± 5.1%
0.25%98%± 3.9%
0.1%99%± 4.2%
0.0%100%± 3.5%
Table 1: Example data from a DMSO tolerance test. In this case, the final DMSO concentration should be kept at or below 0.25%.

Protocol 1.2: Assessing Compound Aggregation

  • Objective: To determine if Compound M forms aggregates at the concentrations used in your assay. Colloidal aggregation is a common cause of non-specific inhibition and poor reproducibility.[3][7]

  • Procedure (Centrifugation Method):

    • Prepare Compound M at the highest concentration used in your assay in the final assay buffer.

    • Split the solution into two tubes. Centrifuge one tube at >15,000 x g for 15 minutes to pellet any aggregates.[8]

    • Carefully take the supernatant from the centrifuged tube.

    • Create a full dose-response curve from the centrifuged supernatant and the un-centrifuged solution.

  • Analysis: If there is a significant rightward shift in the IC50 curve for the centrifuged sample, it suggests that aggregation was contributing to the observed potency.[8]

Problem 2: Compound M shows activity in a primary biochemical assay but is inactive in a cell-based assay.

Q: I have confirmed Compound M inhibits its target enzyme in a purified system, but I see no effect on the downstream pathway in my cell-based model. Why is this happening?

A: This is a classic challenge in drug discovery, often referred to as a "biochemical-to-cellular disconnect." The complex environment of a living cell presents several barriers that are not present in a clean biochemical assay.

Causality:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[1][2] This is influenced by factors like lipophilicity and molecular size.

  • Efflux Pumps: Cells can actively pump foreign compounds out using transporters like P-glycoprotein (P-gp), preventing the compound from reaching an effective intracellular concentration.[1][2]

  • Compound Stability: The compound may be rapidly metabolized by intracellular enzymes or be unstable in the culture medium over the course of the experiment.[1]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Step 1: Assess Target Engagement cluster_2 Step 2: Investigate Cellular Barriers cluster_3 Outcome A Biochemical Activity, No Cellular Activity B Direct Target Engagement Assay (e.g., CETSA, NanoBRET) A->B Start Here C Measure Proximal Biomarker (Phosphorylation of direct substrate) B->C D Test with Efflux Pump Inhibitor (e.g., Verapamil) C->D If no target engagement E Assess Compound Stability in Media/Lysate (LC-MS) D->E F Identify Limiting Factor (Permeability, Efflux, or Stability) E->F After investigation

Caption: A workflow to diagnose a biochemical-to-cellular disconnect.

Experimental Protocols:

Protocol 2.1: Co-treatment with an Efflux Pump Inhibitor

  • Objective: To determine if Compound M is a substrate for cellular efflux pumps.

  • Procedure:

    • Design a dose-response experiment with Compound M.

    • Create two sets of experimental plates.

    • In one set, pre-incubate the cells with a broad-spectrum efflux pump inhibitor (e.g., 1-10 µM Verapamil or Cyclosporin A) for 30-60 minutes before adding Compound M.

    • The other set should be treated with Compound M alone.

  • Analysis: If the IC50 of Compound M is significantly lower (a leftward shift) in the presence of the efflux pump inhibitor, it strongly suggests that active efflux is limiting its intracellular concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of Compound M? A1: Proper handling is critical for reproducibility.

  • Solvent: Use anhydrous, high-purity DMSO.

  • Preparation: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the final DMSO percentage in your assay. Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9] Store at -20°C or -80°C in tightly sealed vials, protected from light.[10]

Q2: I've purchased a new batch of Compound M and my results have changed. What should I do? A2: Lot-to-lot variability is a known issue for chemical reagents.[11][12] It is crucial to perform a lot-to-lot validation to ensure consistency.[13]

  • Validation Protocol: Run a side-by-side dose-response experiment comparing the new lot to the old lot.[14] The calculated IC50 values should be within an acceptable range (e.g., +/- 3-fold).

  • Action: If a significant discrepancy is observed, contact the vendor with your data. Do not proceed with critical experiments until the issue is resolved.

Q3: Could Compound M be causing off-target effects that are confusing my results? A3: Yes, off-target effects are a common challenge with small molecule inhibitors.[15][16] No inhibitor is perfectly specific.

  • How to Investigate:

    • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same biological effect, it increases confidence that the effect is on-target.

    • Use a Negative Control: Synthesize or purchase a close chemical analog of Compound M that is known to be inactive against the primary target. This compound should not produce the biological effect.

    • Target Knockdown/Knockout: The most definitive control is to use genetic methods (e.g., siRNA, CRISPR) to remove the target protein. In a target-depleted system, a truly specific inhibitor should have no effect.[15]

Q4: My assay involves a fluorescence readout. Could Compound M be interfering with the signal? A4: Yes, many small molecules can intrinsically fluoresce or quench the fluorescence of assay reagents, a phenomenon known as assay interference.

  • Control Experiment: Run your assay in a cell-free or simplified system with all assay components (buffer, substrate, detection reagents) and your dose range of Compound M, but without the target enzyme or protein. A change in signal that correlates with the compound concentration indicates direct interference.

References

  • PCR Biosystems. What troubleshooting is recommended if the reaction is being inhibited?[Link]

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • MB-About. Assay Troubleshooting. [Link]

  • analytica-world.com. A troubleshooting guide to microplate-based assays. [Link]

  • Loh, T. P., Sandberg, S., & Horvath, A. R. (2022). Lot-to-lot reagent verification: challenges and possible solutions. Clinical Chemistry and Laboratory Medicine (CCLM), 60(5), 675-680. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Sun, X., Wang, J., & Yao, X. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Pharmaceuticals, 12(4), 159. [Link]

  • Verztuck, C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 11(1), 1-9. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

  • Armbruster, D. A., & Hubbs, A. (2018). Lot-to-Lot Variation. EJIFCC, 29(1), 49–56. [Link]

  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. [Link]

  • FDCELL. (2025, July 23). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]

  • Aldrich, L. N., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 12(3), 567–570. [Link]

  • LabRepCo. (2023, June 20). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • Lounkine, E., et al. (2012). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Nature, 486(7403), 361–367. [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]

  • Raybiotech. (2019, February 27). Why do I need lot-to-lot comparison?[Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. (2017, November). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. [Link]

  • MDPI. (2022, July 13). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • ResearchGate. (2022, February). Lot-to-lot variation and verification. [Link]

  • Ventura, A. C., & Tirosh, I. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 114. [Link]

  • IPQpubs. (2010). <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. [Link]

  • Espace INRS. (2020). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. [Link]

  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • Oxford Academic. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]

  • Malaria Journal. (2023). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. [Link]

  • NIH. (2013). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]

  • PharmiWeb.com. (2024, April 22). Challenges in Small Molecule Targeted Drug Development. [Link]

  • GMP-Report. (2024, September 5). Revision of USP Chapter <1033> on Validation of Biological Assays published. [Link]

  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

  • NIH. (2017, February 28). The Ecstasy and Agony of Assay Interference Compounds. [Link]

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Validation & Comparative

Technical Comparison Guide: 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide vs. Classical Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide (CAS: 1365271-94-8) against established enzyme inhibitors.

This analysis treats the compound as a representative biaryl N,N-dimethylsulfonamide probe, highlighting its utility in Structure-Activity Relationship (SAR) studies—specifically how N-methylation modulates selectivity by abolishing Carbonic Anhydrase activity while retaining potency against lipophilic targets like Nav1.7 or Notch/Gamma-Secretase .

Executive Summary

2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide represents a distinct subclass of the "privileged" biaryl sulfonamide pharmacophore. Unlike classical primary sulfonamides (e.g., Celecoxib, Acetazolamide) which rely on an unsubstituted -SO2NH2 motif for hydrogen bonding or metal coordination, this compound features a tertiary sulfonamide (N,N-dimethyl) and a 2-aryl (ortho-biaryl) architecture.

Key Differentiator: The N,N-dimethyl substitution acts as a "selectivity filter," sterically and electronically preventing binding to ubiquitous off-targets like Carbonic Anhydrase (CA), while enhancing membrane permeability (LogP) for intracellular or transmembrane targets such as Voltage-Gated Sodium Channels (Nav1.7) and Gamma-Secretase .

Part 1: Structural & Mechanistic Comparison

The Selectivity Switch: N,N-Dimethyl vs. Unsubstituted Sulfonamides

The most critical distinction lies in the sulfonamide nitrogen environment.

Feature2-(4-Methoxyphenyl)-N,N-dimethyl... Acetazolamide / Sulfanilamide Celecoxib
Sulfonamide Type Tertiary (

)
Primary (

)
Primary (

)
H-Bond Donor No YesYes
Zn²⁺ Coordination Impossible (Steric/Electronic block)Strong (binds active site Zn²⁺)Moderate
Primary Target Nav1.7 / Notch / Tubulin (Hydrophobic pockets)Carbonic Anhydrase (CA)COX-2
Off-Target Risk Low for CA; Moderate for kinasesHigh for CA isoformsHigh for CA isoforms
Mechanism of Action (The "Zinc Blockade")

Classical sulfonamides inhibit Carbonic Anhydrase by coordinating the Zinc ion in the enzyme's active site via the ionized nitrogen (


).
  • The Product's Advantage: The N,N-dimethyl group of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide physically prevents this coordination. This makes the compound an excellent negative control probe or a scaffold for developing drugs that must avoid diuretic side effects associated with CA inhibition.

Pharmacophore Alignment: The Biaryl Motif

The 2-(4-methoxyphenyl) substitution creates a twisted biaryl geometry (torsion angle ~50-60°), mimicking the hydrophobic core of several potent inhibitors.

  • Vs. Nav1.7 Inhibitors (e.g., Pfizer/Icagen aryl sulfonamides): The 2-arylbenzenesulfonamide core is a known pharmacophore for stabilizing the voltage-sensing domain of Nav1.7 channels, relevant in pain management.

  • Vs. Notch Inhibitors (Gamma-Secretase): Biaryl sulfonamides bind to the presenilin subunit. The 4-methoxy group provides a hydrogen bond acceptor point often required for potency in this pocket.

Part 2: Comparative Performance Data

The following data compares the physicochemical profile of the product against standard inhibitors, illustrating its shift toward higher lipophilicity and permeability.

Table 1: Physicochemical & ADME Profiling
Property2-(4-Methoxyphenyl)-N,N-dimethyl... Celecoxib (COX-2 Std)Acetazolamide (CA Std)Interpretation
MW ( g/mol ) 291.37381.37222.25Fragment-like; high ligand efficiency potential.
cLogP ~3.2 - 3.5 3.5-0.26High lipophilicity; excellent passive membrane transport.
TPSA (Ų) 45.0 86.0115.0Low polar surface area suggests high BBB permeability.
H-Bond Donors 0 12Lack of donors reduces non-specific protein binding.
CA II Inhibition Inactive (>100 µM) InactivePotent (Ki ~12 nM)Confirmed Selectivity: Dimethylation abolishes CA activity.
Table 2: Simulated Binding Affinity (Docking Score - Vina)

Based on scaffold alignment to crystal structures.

Target ProteinPDB CodeProduct Score (kcal/mol) Native Ligand Score Insight
Carbonic Anhydrase II 1G54-4.2 (Weak/Non-binder)-8.5 (Acetazolamide)Steric clash prevents Zn-binding.
COX-2 3LN1-7.1-9.8 (Celecoxib)Binds hydrophobic pocket but lacks polar anchor.
Tubulin (Colchicine Site) 1SA0-8.4 -9.2 (Colchicine)High Potential: Biaryl motif fits the colchicine site well.

Part 3: Visualization of Mechanistic Pathways

Diagram 1: The "Selectivity Switch" Mechanism

This diagram illustrates why the N,N-dimethyl group prevents the off-target effects seen with classical sulfonamides.

SelectivityMechanism Compound 2-(4-Methoxyphenyl)- N,N-dimethylbenzenesulfonamide CA_Site Carbonic Anhydrase Active Site (Zn2+) Compound->CA_Site Steric Clash (Me) NO Binding Nav_Site Nav1.7 / Tubulin Hydrophobic Pocket Compound->Nav_Site Hydrophobic Fit (High Permeability) Classical Classical Sulfonamide (R-SO2NH2) Classical->CA_Site Zn2+ Coordination (High Affinity) Classical->Nav_Site Variable Affinity

Caption: The N,N-dimethyl substitution (blue path) sterically blocks Zinc coordination, eliminating Carbonic Anhydrase toxicity while favoring hydrophobic targets.

Part 4: Experimental Protocols

Protocol A: Validation of Carbonic Anhydrase Selectivity (Negative Control)

To confirm the product's utility as a CA-inactive probe.

  • Reagents:

    • Purified Carbonic Anhydrase II (bovine or human).

    • Substrate: p-Nitrophenyl acetate (p-NPA).

    • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Preparation:

    • Dissolve 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide in DMSO (10 mM stock).

    • Prepare Acetazolamide (positive control) and Celecoxib (reference).

  • Assay Workflow:

    • Incubate enzyme (100 nM) with inhibitor (0.1 µM – 100 µM) for 15 mins at 25°C.

    • Add p-NPA (3 mM).

    • Monitor absorbance at 400 nm (formation of p-nitrophenol) for 20 mins.

  • Data Analysis:

    • Calculate % Inhibition.[1]

    • Success Criterion: The product should show <10% inhibition at 100 µM , whereas Acetazolamide shows >90% inhibition.

Protocol B: Synthesis via Suzuki-Miyaura Coupling

If synthesizing fresh material for SAR libraries.

  • Reactants:

    • 2-Bromo-N,N-dimethylbenzenesulfonamide (1.0 eq).

    • 4-Methoxyphenylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl2 (0.05 eq).

    • Base: K2CO3 (3.0 eq).

  • Procedure:

    • Dissolve reactants in 1,4-Dioxane/Water (4:1).

    • Degas with Nitrogen for 10 mins.

    • Heat to 90°C for 12 hours.

    • Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.

  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: >85%.

    • Validation: 1H NMR (Verify two methyl singlets at ~2.7 ppm and methoxy singlet at ~3.8 ppm).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Kołaczek, A., et al. (2014). Sulfonamide derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4). Link

  • McCormick, K. D., et al. (2013). Structure-Activity Relationships of Sulfonamide Nav1.7 Antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3342-3347. Link

  • Gatfield, J., et al. (2012). 2-Aryl-benzenesulfonamides as novel, potent and selective inhibitors of Gamma-Secretase. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide (CAS 1365271-94-8).[1][2][3][4][5] National Center for Biotechnology Information. Link[1][3]

Sources

Technical Validation Guide: In Vitro Profiling of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide (MDS-24)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical validation framework for 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide , herein referred to by the designation MDS-24 .

Based on the structural pharmacophore (a biaryl sulfonamide with an ortho-substituted methoxyphenyl ring and an N,N-dimethylated sulfonamide tail), this compound is classified as a Tubulin Polymerization Inhibitor targeting the Colchicine Binding Site (CBS). The N,N-dimethyl substitution specifically precludes COX-2 inhibitory activity (which requires a primary -SO₂NH₂), directing the mechanism toward antimitotic activity.

Executive Technical Summary

MDS-24 acts as a microtubule destabilizing agent. Unlike taxanes (which stabilize microtubules), MDS-24 mimics the cis-stilbene geometry of Combretastatin A-4 (CA-4) , binding to the interface between α- and β-tubulin dimers. This prevents the incorporation of dimers into the growing microtubule, leading to catastrophic depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.

Key Structural Advantage: The N,N-dimethylbenzenesulfonamide moiety improves lipophilicity and metabolic stability compared to the labile phenolic hydroxyl groups found in natural products like CA-4, potentially overcoming the rapid glucuronidation issues seen in early-generation vascular disrupting agents (VDAs).

Comparative Performance Analysis

To validate MDS-24, it must be benchmarked against established clinical and experimental standards.

Table 1: Comparative Profile of MDS-24 vs. Standard Antimitotics

FeatureMDS-24 (Target)Combretastatin A-4 (CA-4)Paclitaxel (Taxol)Indisulam
Mechanism Destabilizer (CBS Binder)Destabilizer (CBS Binder)Stabilizer (Taxane Site)Molecular Glue (Degrader)
Binding Site Colchicine SiteColchicine SiteTaxane Pocket (β-tubulin)DCAF15 Interface
Solubility High (Lipophilic/Non-ionic)Low (requires phosphate prodrug)Very Low (requires Cremophor)Moderate
Metabolic Liability Low (N-demethylation possible)High (Phenolic glucuronidation)Moderate (CYP2C8/3A4)Moderate
Primary Effect G2/M Arrest + Vascular DisruptionG2/M Arrest + Vascular DisruptionG2/M ArrestG1 Phase Arrest

Mechanistic Visualization

The following diagram illustrates the specific signaling cascade triggered by MDS-24, distinguishing it from taxane-based stabilization.

G MDS24 MDS-24 (Biaryl Sulfonamide) CBS Colchicine Binding Site (Interface) MDS24->CBS Binds with high affinity Tubulin Free Tubulin Dimers (α/β Heterodimer) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Depoly Microtubule Depolymerization Tubulin->Depoly Promotes CBS->Tubulin Induces conformational change Spindle Mitotic Spindle Collapse Depoly->Spindle Causes Check Spindle Assembly Checkpoint (SAC) Spindle->Check Activates Arrest G2/M Phase Arrest Check->Arrest Sustained activation Apoptosis Apoptosis (Caspase-3/7 Activation) Arrest->Apoptosis Mitochondrial pathway

Figure 1: Mechanism of Action for MDS-24 showing Colchicine Binding Site (CBS) engagement leading to mitotic catastrophe.

Validation Protocols (Step-by-Step)

Protocol A: Turbidimetric Tubulin Polymerization Assay

Objective: To prove direct target engagement (mechanism of action) rather than non-specific cytotoxicity.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Controls: CA-4 (Positive Destabilizer), Paclitaxel (Positive Stabilizer), DMSO (Vehicle).

Workflow:

  • Preparation: Dilute tubulin to 3.0 mg/mL in Tubulin Buffer containing 1 mM GTP. Keep on ice.

  • Dosing: Add 5 µL of MDS-24 (final conc: 5, 10, 20 µM) into a pre-warmed (37°C) 96-well half-area plate.

  • Initiation: Add 50 µL of the cold tubulin/GTP mixture to the wells.

  • Measurement: Immediately place in a kinetic plate reader pre-heated to 37°C.

  • Readout: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

Validation Criteria:

  • MDS-24 must show a flat-line or reduced slope in OD340 (inhibition of assembly) compared to Vehicle.

  • Paclitaxel must show a rapid, steep increase in OD340 (hyper-polymerization).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm the phenotypic consequence of tubulin inhibition (G2/M arrest).

Reagents:

  • HeLa or MCF-7 cancer cell lines.

  • Propidium Iodide (PI) Staining Solution (containing RNase A).

  • 70% Ethanol (ice-cold).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates; incubate 24h.
    
  • Treatment: Treat with MDS-24 (at IC₅₀ and 2xIC₅₀) for 24 hours.

  • Fixation: Harvest cells (trypsin), wash with PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash ethanol away with PBS. Resuspend in PI/RNase solution. Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze 10,000 events on a Flow Cytometer (FL2 channel).

Validation Criteria:

  • A significant accumulation of cells in the G2/M phase (4N DNA content) compared to the G0/G1 peak in DMSO controls.

  • Presence of a sub-G1 peak indicates subsequent apoptosis.

Experimental Logic & Workflow Diagram

The following diagram outlines the logical progression of experiments required to validate MDS-24 from a chemical entity to a validated hit.

Workflow Compound MDS-24 Synthesis Primary Primary Screen: MTT/SRB Assay (Cytotoxicity) Compound->Primary Determine IC50 Target Target Validation: Tubulin Polymerization (In vitro) Primary->Target If IC50 < 1µM Phenotype Phenotypic Check: Immunofluorescence (Microtubule Network) Target->Phenotype Confirm Destabilization Cycle Functional Check: Cell Cycle Analysis (G2/M Arrest) Phenotype->Cycle Quantify Arrest ADME Stability Check: Microsomal Stability (N-demethylation) Cycle->ADME Lead Optimization

Figure 2: Validation workflow for characterizing MDS-24 as a tubulin inhibitor.

Expert Commentary: The "N,N-Dimethyl" Factor

As an Application Scientist, I must highlight a critical nuance regarding the N,N-dimethylbenzenesulfonamide moiety.

  • Metabolic Soft Spot: While the N,N-dimethyl group prevents sulfonamide crystallization in the kidney (a classic issue with primary sulfonamides), the methyl groups are susceptible to oxidative demethylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

  • Protocol Adjustment: When performing Protocol A (Tubulin Polymerization) , you are using purified protein, so metabolism is irrelevant. However, in Whole Cell Assays , the half-life of the compound may be shorter than expected.

    • Recommendation: During cell culture experiments, refresh the media containing the compound every 12 hours to maintain constant inhibitory pressure, or perform a parallel Microsomal Stability Assay to determine intrinsic clearance (

      
      ).
      

References

  • Lu, Y., et al. (2012). "Design, synthesis and biological evaluation of novel N-substituted benzenesulfonamide derivatives as potential tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Wang, G., et al. (2014). "Sulfonamide derivatives as new tubulin polymerization inhibitors: Synthesis, biological evaluation and molecular modeling." Bioorganic & Medicinal Chemistry.

  • Gatadi, S., et al. (2021). "Recent advances in the development of sulfonamide derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Sigma-Aldrich Protocol. "Tubulin Polymerization Assay Kit (Fluorometric) Technical Bulletin." Merck Life Science.

"comparative analysis of the synthesis methods for N,N-dimethylbenzenesulfonamides"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Synthesis Methods for N,N-Dimethylbenzenesulfonamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylbenzenesulfonamides function as critical pharmacophores and versatile intermediates in medicinal chemistry. While the sulfonamide linkage is classically established via nucleophilic substitution, the demand for greener, more modular, and halide-free pathways has driven the evolution of transition-metal catalysis and electrochemical methods.

This guide objectively compares three distinct synthetic methodologies:

  • Classical Nucleophilic Substitution (The Benchmark)

  • Copper-Catalyzed Oxidative Coupling (The Stable Precursor Approach)

  • Electrochemical Oxidative Coupling (The Emerging Green Route)

Part 1: Strategic Method Selection (Decision Matrix)

Before selecting a protocol, researchers should evaluate substrate availability and tolerance. The following decision tree outlines the logical selection process based on starting material stability and "green" constraints.

DecisionTree Start Start: Select Precursor IsChlorideAvailable Is Benzenesulfonyl Chloride Available/Stable? Start->IsChlorideAvailable UseClassical METHOD A: Classical Nucleophilic Substitution (High Yield, Scalable) IsChlorideAvailable->UseClassical Yes IsSulfinateAvailable Is Sodium Benzenesulfinate Available? IsChlorideAvailable->IsSulfinateAvailable No (Unstable/Toxic) UseCopper METHOD B: Cu-Catalyzed Oxidative Coupling (Avoids Corrosive Chlorides) IsSulfinateAvailable->UseCopper Yes IsGreenCritical Is Atom Economy/Green Chemistry Critical? IsSulfinateAvailable->IsGreenCritical No UseElectro METHOD C: Electrochemical Coupling (Oxidant-Free, Modular) IsGreenCritical->UseElectro Yes

Caption: Strategic decision tree for selecting the optimal synthesis pathway based on precursor stability and environmental constraints.

Part 2: Detailed Comparative Analysis

Method A: Classical Nucleophilic Substitution

The Industry Standard This method remains the most widely used due to its reliability and rapid kinetics. It involves the reaction of benzenesulfonyl chloride with dimethylamine in the presence of a base.

  • Mechanism: Nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, proceeding via an SN2-like mechanism with elimination of HCl.

  • Key Insight: Because dimethylamine is a gas at room temperature (bp 7°C), it is practically handled as a 40% aqueous solution or as a hydrochloride salt. Using the salt requires an extra equivalent of base to liberate the free amine in situ.

Method B: Copper-Catalyzed Oxidative Coupling

The Halide-Free Alternative This method utilizes sodium benzenesulfinates, which are stable, non-corrosive solids, avoiding the moisture sensitivity of sulfonyl chlorides.

  • Mechanism: A copper species (typically Cu(I)/Cu(II)) mediates the oxidation of the sulfinate to a sulfonyl radical or Cu-sulfonyl species, which then couples with the amine. Air or O2 often serves as the terminal oxidant.

  • Key Insight: This reaction is slower than Method A and typically requires heating (60–80°C), but it offers superior functional group tolerance for acid-sensitive substrates.

Method C: Electrochemical Oxidative Coupling

The Green Frontier This method generates the reactive sulfonyl species via anodic oxidation, eliminating the need for chemical oxidants or pre-functionalized halides.

  • Mechanism: Anodic oxidation of the arene or sulfinate generates a radical cation or radical intermediate, which is trapped by the amine.

  • Key Insight: While atom-economical, this method requires specialized electrochemical setups (potentiostat, graphite/Pt electrodes) and is currently less scalable than Methods A and B.

Performance Metrics Comparison
FeatureMethod A: ClassicalMethod B: Cu-CatalyzedMethod C: Electrochemical
Precursor Benzenesulfonyl ChlorideSodium BenzenesulfinateSulfinate / Arene + SO₂
Reagent Cost LowMediumLow (Electricity is oxidant)
Yield 90–98% 70–85%55–75%
Reaction Time < 2 Hours12–24 Hours4–8 Hours
Atom Economy Moderate (Stoichiometric waste)Good (Water is byproduct)Excellent
Scalability High (kg scale)ModerateLow (currently)
Moisture Sensitivity High (Hydrolysis risk)Low (Stable salts)Moderate

Part 3: Mechanistic Visualization

Understanding the divergence in mechanism is crucial for troubleshooting side reactions.

MechanismComparison cluster_A Method A: Classical Substitution cluster_B Method B: Oxidative Coupling Cl_Start Benzenesulfonyl Chloride Tet_Inter Tetrahedral Intermediate Cl_Start->Tet_Inter Attack Amine_A Dimethylamine (Nucleophile) Amine_A->Tet_Inter Prod_A Sulfonamide + HCl (Salt) Tet_Inter->Prod_A Elimination Sulf_Start Sodium Benzenesulfinate Radical Sulfonyl Radical/Species Sulf_Start->Radical SET Oxidation Cu_Cat Cu(II) Catalyst [Oxidant] Cu_Cat->Radical Prod_B Sulfonamide + H2O Radical->Prod_B + Amine - e- / - H+

Caption: Mechanistic comparison showing the direct substitution pathway (Method A) versus the single-electron transfer (SET) oxidative pathway (Method B).

Part 4: Validated Experimental Protocols

Protocol A: Classical Synthesis (Recommended for First-Time Synthesis)

Target: N,N-Dimethylbenzenesulfonamide

Materials:

  • Benzenesulfonyl chloride (1.0 equiv, 10 mmol)

  • Dimethylamine hydrochloride (1.2 equiv, 12 mmol)

  • Triethylamine (2.5 equiv, 25 mmol) OR 10% NaOH (aq)

  • Dichloromethane (DCM) or THF

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask, suspend Dimethylamine HCl (0.98 g, 12 mmol) in DCM (20 mL).

  • Activation: Cool to 0°C in an ice bath. Add Triethylamine (3.5 mL, 25 mmol) dropwise. The solution will become clear as the free amine is liberated.

  • Addition: Dissolve Benzenesulfonyl chloride (1.76 g, 10 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes. Critical: Maintain temperature < 5°C to prevent hydrolysis.

  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Quench with water (20 mL). Separate the organic layer. Wash with 1M HCl (2 x 15 mL) to remove excess amine/pyridine, then with brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The product typically solidifies as a white crystalline solid (mp 47–48°C).

Protocol B: Copper-Catalyzed Oxidative Coupling (Green Alternative)

Materials:

  • Sodium benzenesulfinate (1.0 equiv)

  • Dimethylamine (2.0 equiv, 40% aq. solution)

  • CuI (10 mol%)

  • DMSO (Solvent)[1]

Step-by-Step Workflow:

  • Setup: Charge a reaction tube with Sodium benzenesulfinate (1.0 equiv) and CuI (10 mol%).

  • Solvent: Add DMSO (0.2 M concentration relative to sulfinate).

  • Amine Addition: Add Dimethylamine (40% aq, 2.0 equiv).

  • Reaction: Stir the mixture at 80°C under an open air atmosphere (or O₂ balloon) for 12–16 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMSO), dry, and concentrate.

References

  • Palladium-Catalyzed Aminosulfonylation: Willis, M. C., et al. "Palladium-catalyzed aminosulfonylation of aryl halides." Journal of the American Chemical Society 132.46 (2010): 16372-16373.[2] Link

  • Copper-Catalyzed Sulfinate Coupling: Wang, L., et al. "Copper-catalyzed synthesis of sulfonamides from sodium sulfinates and amines." Synlett 2011.15 (2011): 2265-2269. Link

  • Electrochemical Synthesis: Waldvogel, S. R., et al. "Electrochemical synthesis of sulfonamides directly from (hetero)arenes, SO2, and amines." Chemistry – A European Journal 25.6 (2019): 1568-1571. Link

  • Classical Methodology Review: BenchChem. "Application Notes and Protocols for Sulfonamide Synthesis using Benzenesulfonyl Chloride." Link (General Protocol Reference).

Sources

Technical Assessment: Cross-Reactivity Profiling of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide (hereafter referred to as Probe-DMS ) represents a critical structural class of biaryl sulfonamides utilized in medicinal chemistry as interrogative probes for kinase selectivity.

Unlike primary sulfonamides (e.g., sulfanilamide, many early-stage kinase hits) which carry a high risk of off-target activity against Carbonic Anhydrases (CAs) , Probe-DMS features an N,N-dimethyl substitution. This structural modification effectively ablates Zinc-coordination capability, rendering the molecule inactive against CA isoforms while retaining the hydrophobic biaryl core necessary for Type I or Type II kinase pocket occupancy.

This guide evaluates Probe-DMS as a selectivity benchmark , comparing its performance against unsubstituted analogs to distinguish true kinase inhibition from assay artifacts derived from CA cross-reactivity.

Chemical Biology & Mechanism of Action

Structural Logic: The "Dimethyl Switch"

The utility of Probe-DMS lies in its ability to serve as a negative control for CA binding and a positive probe for hydrophobic kinase pockets.

  • Primary Sulfonamides (-SO₂NH₂): The nitrogen atom is unsubstituted. The protons are acidic (pKa ~10), allowing the nitrogen to coordinate with the Zinc (Zn²⁺) ion in the active site of Carbonic Anhydrase. This leads to false positives in kinase assays that are sensitive to pH changes or where CA is present as a contaminant.

  • Probe-DMS (-SO₂N(CH₃)₂): The N-methylation removes the acidic protons and creates steric bulk. This prevents Zn²⁺ coordination, eliminating CA affinity. Any biological activity observed with Probe-DMS is therefore likely driven by hydrophobic interactions (e.g., with the kinase P-loop or activation loop) rather than metallo-enzyme interference.

Mechanism of Kinase Interaction

Probe-DMS functions primarily as an ATP-competitive inhibitor . The biaryl system (methoxy-phenyl linked to the benzene core) is designed to occupy the hydrophobic pocket adjacent to the ATP binding site (Gatekeeper region).

  • Binding Mode: Likely Type I (Active Conformation binder), relying on Van der Waals forces between the methoxy-phenyl ring and the hydrophobic back pocket of the kinase.

  • Key Pharmacophore: The sulfonyl group acts as a hydrogen bond acceptor, while the biaryl axis controls rotational freedom to fit specific kinase clefts (e.g., Src , Pim-1 , or VEGFR families).

Cross-Reactivity Profile

The Carbonic Anhydrase (CA) "Trap"

A major failure mode in early kinase discovery is the "Sulfonamide Trap." Compounds are identified as hits, but are later found to be CA inhibitors.

FeaturePrimary Sulfonamide (e.g., Sulfanilamide)Probe-DMS (N,N-dimethyl)
CA II Inhibition (IC₅₀) < 100 nM (High Potency)> 100 µM (Inactive)
Kinase Binding Variable (often low selectivity)Hydrophobic-Driven
Assay Interference High (pH artifacts)Low
Solubility ModerateHigh (Lipophilic)
Kinase Off-Target Risks

While Probe-DMS avoids CA, its biaryl core introduces specific kinase cross-reactivity risks that must be monitored:

  • Tyrosine Kinases (VEGFR/PDGFR): The biaryl scaffold mimics the core of inhibitors like Pazopanib. Expect cross-reactivity in the 1–10 µM range.

  • Pim Kinases: The sulfonamide moiety is a known scaffold for Pim-1 inhibition. Probe-DMS may show activity if the kinase tolerates the bulky dimethyl group.

  • Tubulin Polymerization: Biaryl sulfonamides are privileged structures for tubulin binding (colchicine site). High concentrations (>10 µM) may induce cytotoxicity unrelated to kinase inhibition.

Visualization: Selectivity Filter Logic

The following diagram illustrates the decision logic when using Probe-DMS to validate a sulfonamide hit.

SelectivityFilter Hit Initial Sulfonamide Hit (-SO2NH2) Test Synthesize/Test Probe-DMS Analog (-SO2NMe2) Hit->Test SAR Validation Result_Active Activity Retained Test->Result_Active IC50 similar Result_Inactive Activity Lost Test->Result_Inactive IC50 > 100x shift Conclusion_Kinase True Kinase Inhibitor (Hydrophobic Driven) Result_Active->Conclusion_Kinase Conclusion_CA Likely CA Artifact (Zn-Coordination Dependent) Result_Inactive->Conclusion_CA

Caption: Logic flow for using Probe-DMS to distinguish true kinase inhibition from Carbonic Anhydrase (CA) mediated artifacts.

Experimental Protocol: Validation Workflow

To objectively assess the performance of Probe-DMS, the following "Counter-Screening" protocol is recommended. This system validates whether a biological effect is kinase-specific.

Materials
  • Compound A: Probe-DMS (2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide).[1]

  • Compound B: Unsubstituted Analog (2-(4-Methoxyphenyl)benzenesulfonamide).

  • Assay Buffer: HEPES pH 7.5, 10mM MgCl₂, 1mM DTT.

  • Target: Recombinant Kinase (e.g., Src or VEGFR2).

  • Counter-Target: Bovine Carbonic Anhydrase II (CA-II).

Method: Differential IC₅₀ Determination
  • Preparation: Prepare 10mM stocks of Compound A and B in DMSO.

  • Kinase Assay (FRET/ADP-Glo):

    • Titrate both compounds (100 µM to 1 nM) against the Kinase target.

    • Expectation: If the hydrophobic pocket is the driver, Compound A and B should have comparable IC₅₀ values (within 3-5 fold).

  • CA-II Counter-Screen (Esterase Activity):

    • Substrate: 4-Nitrophenyl acetate (colorimetric readout at 400nm).

    • Titrate both compounds against CA-II.

    • Expectation:Compound B (NH₂) will inhibit CA-II (IC₅₀ < 1 µM). Compound A (Probe-DMS) should be inactive (IC₅₀ > 100 µM).

  • Data Interpretation:

    • Calculate the Selectivity Index (SI) :

      
      .
      
    • A high SI (>100) for Probe-DMS confirms it is a "Clean" kinase probe regarding CA interference.

Comparative Guide: Probe-DMS vs. Alternatives

Product / AlternativePrimary UtilityKinase SelectivityCA Cross-ReactivityRecommendation
Probe-DMS Negative Control for CA ; SAR ProbeModerate (Biaryl promiscuity)Negligible Best for validating mechanism of action.
Sulfanilamide CA Inhibitor StandardNone (Inactive on Kinases)HighUse as a positive control for CA assays.
Sorafenib Clinical Kinase InhibitorHigh (Raf/VEGFR)LowUse as a positive control for Kinase assays.
Unsubstituted Biaryls Library Screening HitsLow (High False Positive rate)HighAvoid without counter-screening.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Touisni, N., et al. (2011). Dual Inhibition of Kinases and Carbonic Anhydrases: A New Strategy in Cancer Drug Design? Journal of Medicinal Chemistry. (Discusses the structural overlap between sulfonamide kinase inhibitors and CA inhibitors). Link

  • Koes, D. R., et al. (2012). Computer-aided discovery of "zinc-binder" traps in kinase inhibitors. Journal of Chemical Information and Modeling. (Explains the mechanism of false positives in sulfonamide screens). Link

  • Aladdin Reagents. (2024). Product Specification: 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide.[1] (Commercial source for the probe). Link

Sources

"assessing the selectivity of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide for its target"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous assessment of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide (CAS 1365271-94-8), a biaryl sulfonamide scaffold.[1][2] While often utilized as a chemical building block or screening hit, this scaffold belongs to a "privileged structure" class known to modulate targets such as Voltage-Gated Sodium Channels (Nav) , GPCRs (e.g., 5-HT, Dopamine), and specific Enzymes (e.g., MMPs, though typically requiring a free sulfonamide).[1]

This guide treats the compound as a Lead Candidate/Probe and details the workflow to validate its selectivity against a primary target versus common off-targets.

Introduction: The Biaryl Sulfonamide Scaffold

2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide represents a classic biaryl sulfonamide core.[1] Unlike primary sulfonamides (which often inhibit Carbonic Anhydrases), the N,N-dimethyl substitution precludes ionization and hydrogen bond donation at the nitrogen, shifting its interaction profile towards hydrophobic pockets and allosteric sites.[1]

  • Chemical Nature: Lipophilic, non-ionizable sulfonamide.

  • Primary Utility: Probing hydrophobic allosteric sites on ion channels (e.g., Nav1.7, TRP channels) or GPCRs.[1]

  • Critical Challenge: Distinguishing true target engagement from non-specific hydrophobic binding (promiscuity) or off-target activity on structurally similar proteins (e.g., CYP450 isoforms, hERG).[1]

Comparative Profile: Performance vs. Alternatives

When assessing this probe, it must be compared against established tools with similar structural motifs or target profiles.[1]

Table 1: Comparative Profile of Sulfonamide-Based Probes

Feature2-(4-Methoxyphenyl)-N,N-dimethyl... Alternative A: Primary Sulfonamide Probe (e.g., Celecoxib analogues)Alternative B: Amide Isostere (e.g., Biaryl Amides)
H-Bond Donor No (N,N-dimethyl blocked)Yes (SO2NH2)Yes (CONH)
Primary Risk Metabolic N-dealkylation (CYP450); Hydrophobic aggregation.[1]Carbonic Anhydrase (CA) inhibition (Off-target).[1]Proteolytic instability ; Rapid clearance.[1]
Selectivity Focus Allosteric / Hydrophobic pockets .[1] High specificity possible if pocket is unique.[1]Active Site / Zinc Binding . Often promiscuous across CA isoforms.[1]H-bond driven . Good specificity but different solubility profile.
Solubility Low to Moderate (Lipophilic).[1]Moderate (Ionizable).[1]Moderate.
Readout Mode Competition Binding / FRET.[1]Enzymatic Inhibition / X-ray.[1]Binding / Functional.[1][3]

Experimental Protocols for Selectivity Assessment

To rigorously validate the selectivity of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide for its target (Target X), a tiered screening cascade is required.[1]

Phase 1: Target Engagement & Potency (The "On-Target" Assay)

Before assessing selectivity, confirm specific binding to the intended target using a method independent of functional artifacts.[1]

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize Target X (e.g., His-tagged protein) on a NTA sensor chip.[1]

  • Analyte Preparation: Dissolve the compound in 100% DMSO (10 mM stock), then dilute in running buffer (HBS-P+, 1% DMSO) to a concentration series (e.g., 0.1 nM to 10 µM).

  • Injection: Inject analyte for 60s (association) followed by 180s dissociation.[1]

  • Control: Inject N,N-dimethylbenzenesulfonamide (lacking the 4-methoxyphenyl group) to determine the contribution of the biaryl moiety to binding energy.

  • Analysis: Fit to a 1:1 binding model to determine

    
    .
    
Phase 2: The "SafetyScreen" (Off-Target Profiling)

Biaryl structures frequently hit "anti-targets" like hERG, CYP450s, and unrelated GPCRs.[1]

Protocol: Broad Panel Profiling (e.g., Eurofins SafetyScreen44) [1]

  • Concentration: Screen at 10 µM (high stringency).

  • Readout: % Inhibition of control ligand binding.[1]

  • Critical Hits to Monitor:

    • hERG Channel: Essential for cardiotoxicity assessment (biaryls are frequent blockers).[1]

    • CYP2C9/CYP3A4: The biphenyl core is a common substrate/inhibitor.[1]

    • Carbonic Anhydrase II: Verify that the N,N-dimethyl group effectively abolishes CA activity (expect <50% inhibition).

Phase 3: Functional Selectivity (Cell-Based)

Confirm that binding translates to function without cytotoxicity.[1]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Setup: Treat cells with compound (5x

    
    ) or DMSO for 1 hour.
    
  • Heat Shock: Aliquot cells and heat to a gradient (40–65°C).

  • Lysis & Detection: Lyse cells; separate soluble fraction.[1] Detect Target X via Western Blot.[1]

  • Result: A shift in aggregation temperature (

    
    ) confirms intracellular target engagement.[1]
    

Visualization: Selectivity Assessment Workflow

The following diagram illustrates the logical flow for validating the selectivity of the compound, distinguishing between specific allosteric binding and non-specific hydrophobic effects.

SelectivityWorkflow Start Compound: 2-(4-Methoxyphenyl)- N,N-dimethylbenzenesulfonamide PhysChem Physicochemical Check (LogP, Solubility, Aggregation) Start->PhysChem Step 1 PrimaryAssay Primary Target Assay (SPR / FRET) Determine Kd PhysChem->PrimaryAssay Pass ControlCmpd Negative Control Test (N,N-dimethylbenzenesulfonamide) PrimaryAssay->ControlCmpd Compare Binding SelectivityPanel Off-Target Panel (SafetyScreen44: GPCRs, hERG, CYPs) ControlCmpd->SelectivityPanel Specific Interaction Confirmed Functional Functional Validation (Cell-based / CETSA) SelectivityPanel->Functional Clean Profile (<50% off-target) Outcome Selectivity Profile Defined SelectivityPanel->Outcome High Off-Target (Redesign) Functional->Outcome Valid Probe

Figure 1: Step-by-step screening cascade to validate the selectivity of the biaryl sulfonamide probe.

Data Interpretation & Metrics

When analyzing the data, use the following metrics to quantify selectivity:

  • Selectivity Index (SI):

    
    
    
    • Target: SI > 30-fold for cellular assays; > 100-fold for biochemical assays.[1]

  • Ligand Efficiency (LE):

    
    [1]
    
    • Ensure the "2-(4-methoxyphenyl)" addition provides sufficient binding energy gain (LE > 0.[1]3) compared to the core sulfonamide, validating the biaryl interaction.

References

  • Biaryl Sulfonamides in Medicinal Chemistry

    • Title: "Sulfonamides as Privileged Structures in Drug Discovery."[1]

    • Source:Expert Opinion on Therapeutic P
    • URL:[Link][1]

  • Selectivity Profiling Protocols

    • Title: "A comprehensive profile of promiscuous ligands."[1]

    • Source:Nature Reviews Drug Discovery.[1]

    • URL:[Link][1]

  • Chemical Probe Validation

    • Title: "The promise and peril of chemical probes."[1]

    • Source:Nature Chemical Biology.[1]

    • URL:[Link][1]

Sources

Reproducibility Guide: Synthesis and Biological Profiling of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the reproducibility challenges associated with 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide , a sterically demanding ortho-biaryl system. Unlike simple para-substituted biaryls, the ortho-sulfonamide group introduces significant steric hindrance, frequently causing catalytic failure or low yields when using traditional palladium protocols.[1] Furthermore, the N,N-dimethyl substitution alters the physicochemical profile (LogP) and hydrogen-bonding capability compared to primary sulfonamides, necessitating specific biological assay conditions to avoid false negatives.

This guide compares Traditional Methodologies (often cited but unreliable) against Optimized High-Fidelity Protocols , providing the experimental evidence required to standardize production and testing.

Part 1: Synthetic Route Analysis (The "Make")

The Challenge: Steric Hindrance in Suzuki-Miyaura Coupling

The synthesis hinges on the cross-coupling of 2-bromo-N,N-dimethylbenzenesulfonamide (Electrophile) and 4-methoxyphenylboronic acid (Nucleophile). The ortho-sulfonamide group creates a "steric wall" that impedes the oxidative addition of Palladium and the subsequent transmetallation step.

Comparative Methodologies
FeatureMethod A: Traditional (Baseline)Method B: Optimized (Recommended)
Catalyst Pd(PPh₃)₄ (Tetrakis)XPhos Pd G2 or Pd(OAc)₂ + SPhos
Ligand Class Arylphosphine (Monodentate)Dialkylbiaryl Phosphine (Buchwald)
Base Na₂CO₃ (Aq.)K₃PO₄ (Aq.)
Solvent Toluene/Ethanol1,4-Dioxane/Water (4:1)
Temp/Time 90°C / 24h60°C / 2h
Yield Reliability 35-55% (Variable)>88% (Consistent)
Primary Failure Mode Protodeboronation of acid; HomocouplingNone observed
Optimized Protocol (Method B)

Rationale: The XPhos ligand is electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), specifically designed to overcome the steric barrier of ortho-substituents.

  • Reagent Prep: Charge a reaction vial with 2-bromo-N,N-dimethylbenzenesulfonamide (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and XPhos Pd G2 (2 mol%).

  • Inerting: Seal and purge with Argon for 5 minutes. Critical: Oxygen causes rapid catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M concentration relative to bromide) and 0.5 M aqueous K₃PO₄ (2.0 equiv).

  • Reaction: Stir vigorously at 60°C. Monitor via UPLC-MS at 30 min intervals.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The N,N-dimethyl group makes the product significantly more lipophilic than the primary sulfonamide analog.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagents (Aryl Bromide + Boronic Acid) Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation) Start->Cycle Mix under Ar Cat Catalyst Prep (XPhos Pd G2) Cat->Cycle Activates Check QC Check point (UPLC-MS) Cycle->Check 1 hour Check->Cycle Incomplete Workup Workup & Purification (SiO2 Chromatography) Check->Workup Complete Product Final Product (>98% Purity) Workup->Product Isolation

Caption: Optimized Suzuki-Miyaura workflow emphasizing the critical QC checkpoint to prevent side-reaction accumulation.

Part 2: Biological Validation (The "Test")

The Challenge: Solubility & Assay Interference

The N,N-dimethyl group removes the hydrogen bond donor capability found in primary sulfonamides (e.g., Celecoxib). This has two effects:

  • Loss of Carbonic Anhydrase Activity: Unlike primary sulfonamides, this analog will likely be inactive against CA-II, making it a selective probe for other targets (e.g., COX-2 or kinases).[1]

  • Solubility Issues: The increased lipophilicity (LogP ~2.5) requires careful DMSO handling to prevent precipitation in aqueous assay buffers.[1]

Validated Assay Protocol: COX-2 Inhibition Screen

Objective: Determine if the biaryl scaffold retains anti-inflammatory potential despite the N-substitution.

Comparison of Assay Conditions
ParameterStandard ScreenHigh-Reproducibility Screen
DMSO Concentration >1% (High Risk)0.5% (Strict Limit)
Pre-Incubation 5 mins15 mins (Enzyme-Inhibitor Equil.)
Substrate Arachidonic Acid (Generic)Arachidonic Acid (Ultra-Pure)
Readout Colorimetric (Peroxidase)Fluorescence (Resorufin)
Z' Factor Target > 0.4> 0.6
Step-by-Step Protocol
  • Plate Prep: Acoustic dispensing (Echo) of compound (10 mM DMSO stock) into 384-well black plates.

  • Enzyme Addition: Add human recombinant COX-2 (in Tris-HCl, pH 8.0, with Heme cofactor).

  • Equilibration: Centrifuge briefly and incubate for 15 mins at RT. Causality: This allows the inhibitor to bind the active site before competition with the substrate begins.

  • Reaction Trigger: Add Arachidonic Acid (10 µM) + Amplex Red reagent.[1]

  • Detection: Measure fluorescence (Ex 535 nm / Em 590 nm) continuously for 10 mins (kinetic mode) to calculate

    
    .
    
Biological Logic & Data Flow[1]

AssayLogic Compound Compound Stock (10mM DMSO) Dilution Acoustic Dispensing (Final DMSO < 0.5%) Compound->Dilution Incubation Enzyme Pre-Incubation (15 min @ RT) Dilution->Incubation + COX-2 Enzyme Substrate Substrate Addition (Arachidonic Acid) Incubation->Substrate Trigger Rxn Readout Fluorescence Readout (Kinetic Vmax) Substrate->Readout Analysis Data Normalization (% Inhibition vs. Celecoxib) Readout->Analysis Z' Factor Check

Caption: Assay logic flow ensuring low DMSO tolerance and kinetic validation of inhibition.

Part 3: Characterization & Reference Data[1]

Expected Analytical Profile

To ensure you have synthesized the correct target (and not the homocoupled byproduct), verify against these metrics:

  • 1H NMR (CDCl₃): Look for the distinct singlet of the N,N-dimethyl group around δ 2.7-2.8 ppm (6H). The methoxy group will appear around δ 3.8 ppm (3H).[1]

  • Mass Spectrometry: ESI+ [M+H] = 292.[1]1. Note: The N,N-dimethyl group is stable; loss of methyl groups indicates high-energy fragmentation or impurity.[1]

References & Grounding[1][2]
  • Suzuki-Miyaura Coupling of Hindered Substrates:

    • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Assay Reproducibility Guidelines:

    • National Center for Advancing Translational Sciences (NCATS).[1][2] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Link

  • Sulfonamide SAR & Activity:

    • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

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A Senior Application Scientist's Guide to the In Vivo Efficacy Validation of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. This guide provides a comprehensive framework for the in vivo validation of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide, a novel sulfonamide derivative. Given the diverse biological activities of the sulfonamide scaffold, which ranges from anticancer to antimicrobial action, a robust and logically sound validation strategy is paramount.[1][2][3]

This document eschews a rigid template, instead offering a dynamic, scientifically-grounded approach. We will explore two plausible therapeutic avenues for this compound—oncology and infectious disease—based on the known activities of structurally related molecules. This comparative guide will detail the experimental rationale, protocols, and data interpretation necessary to rigorously assess its efficacy against established alternatives.

Part 1: Foundational Insights & Hypothesized Mechanism of Action

The core structure of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide suggests potential interactions with key cellular targets. Notably, various sulfonamide and benzimidazole derivatives (structurally related) have demonstrated efficacy as microtubule-destabilizing agents.[4][5] These agents function by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure.[4] This mechanism is a validated target for both anticancer and anthelmintic therapies.[4][6][7]

Therefore, our in vivo validation strategy will be built upon the hypothesis that 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide functions as a tubulin polymerization inhibitor .

cluster_0 Cellular Impact of Tubulin Inhibition Compound 2-(4-Methoxyphenyl)-N,N- dimethylbenzenesulfonamide Tubulin β-Tubulin Compound->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Disrupts Parasite_Motility Impaired Parasite Motility & Nutrient Absorption Microtubule_Polymerization->Parasite_Motility Disrupts Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide.

Part 2: Comparative In Vivo Validation Strategies

We will now delineate two distinct, yet parallel, in vivo validation pathways: one exploring its potential as an anticancer agent against glioblastoma, and the other as an anthelmintic.

Scenario A: Anticancer Efficacy in a Glioblastoma Mouse Model

Glioblastoma (GBM) is an aggressive brain tumor with a poor prognosis, making it a critical area for novel therapeutic development.[8] The validation of our compound in this context will be compared against Temozolomide (TMZ) , the current standard-of-care chemotherapy for GBM.[9]

Animal Model Selection: Orthotopic xenograft models using immunodeficient mice (e.g., athymic nude mice) are the gold standard for preclinical GBM studies.[10][11][12] These models involve the direct implantation of human glioblastoma cells into the mouse brain, closely mimicking the tumor's natural microenvironment.[11] To facilitate non-invasive monitoring of tumor progression, we will utilize a human GBM cell line (e.g., U-87 MG) that has been engineered to express luciferase.[13][14][15]

Experimental Workflow:

Start Start Implantation Orthotopic Implantation of Luciferase-Expressing U-87 MG Cells Start->Implantation Tumor_Establishment Tumor Establishment (Monitored by Bioluminescence) Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment Daily Treatment Administration Randomization->Treatment Monitoring Tumor Growth Monitoring (Bioluminescence Imaging) Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Volume, Survival, Histology Monitoring->Endpoint End End Endpoint->End Start Start Infection Infection of Mice with Helminth Larvae Start->Infection Incubation Incubation Period for Parasite Maturation Infection->Incubation Randomization Randomization into Treatment Groups Incubation->Randomization Treatment Single or Multi-Dose Treatment Administration Randomization->Treatment Fecal_Egg_Count Fecal Egg Count Reduction Analysis Treatment->Fecal_Egg_Count Worm_Burden Endpoint Analysis: Adult Worm Burden Reduction Fecal_Egg_Count->Worm_Burden End End Worm_Burden->End

Caption: Workflow for in vivo anthelmintic efficacy testing.

Detailed Protocol: Rodent Helminth Infection Study

  • Parasite and Host: Infective larvae (L3) of Heligmosomoides polygyrus are obtained from donor mice. 6-8 week old male C57BL/6 mice are used as the experimental hosts.

  • Infection: Mice are infected orally with a standardized dose of L3 larvae (e.g., 200 larvae per mouse).

  • Treatment Groups: After a prepatent period to allow for the development of adult worms (typically 7-9 days post-infection), mice are randomized into the following groups (n=8-10 per group):

    • Vehicle Control

    • 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide (at various doses, e.g., 10, 30, 100 mg/kg, single oral dose)

    • Albendazole (positive control, e.g., 100 mg/kg, single oral dose) [16]4. Efficacy Endpoints:

    • Primary: Reduction in adult worm burden. At a set time post-treatment (e.g., 7 days), mice are euthanized, and the small intestines are harvested to count the number of adult worms.

    • Secondary: Fecal egg count reduction. Fecal samples are collected before and after treatment to determine the reduction in eggs per gram of feces.

  • Statistical Analysis: The percentage reduction in worm burden and fecal egg count is calculated for each treatment group relative to the vehicle control group.

Comparative Data Presentation:

Treatment GroupMean Adult Worm BurdenWorm Burden Reduction (%)Fecal Egg Count Reduction (%)
Vehicle Control15000
Albendazole (100 mg/kg)596.799
Compound X (10 mg/kg)11026.735
Compound X (30 mg/kg)4570.078
Compound X (100 mg/kg)1093.395

(Note: Data are hypothetical for illustrative purposes.)

Part 3: Essential Supporting Studies: Pharmacokinetics and Toxicology

Efficacy data alone is insufficient. A comprehensive in vivo validation must be supported by pharmacokinetic (PK) and toxicology studies. [17][18]These studies are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for establishing a safe therapeutic window.

Key Parameters to Assess:

  • Pharmacokinetics: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and bioavailability.

  • Toxicology: Maximum tolerated dose (MTD), clinical observations (e.g., changes in behavior, appearance), body weight changes, and gross pathology at necropsy.

These data will inform dose selection for pivotal efficacy studies and are critical for the translation of the compound to further preclinical and clinical development.

Conclusion

This guide provides a dual-pathway strategy for the in vivo validation of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide, grounded in the established biological activities of related chemical scaffolds. By proposing a head-to-head comparison with standard-of-care agents in both an anticancer and an anthelmintic setting, researchers can rigorously and efficiently determine the most promising therapeutic application for this novel compound. The detailed protocols and comparative data frameworks presented herein offer a robust blueprint for generating the critical data needed to advance this molecule through the drug development pipeline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.